Product packaging for Benzyl-PEG13-alcohol(Cat. No.:)

Benzyl-PEG13-alcohol

Cat. No.: B11931958
M. Wt: 680.8 g/mol
InChI Key: XQRFCCJKYHWBDS-UHFFFAOYSA-N
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Description

Benzyl-PEG13-alcohol (CAS 26403-74-7) is a chemical compound featuring a benzyl group attached to a thirteen-unit polyethylene glycol (PEG) spacer, terminating in an alcohol group. This structure is highly valuable in chemical biology and medicinal chemistry research. The extended, hydrophilic PEG13 chain confers enhanced water solubility and biocompatibility, making this reagent particularly useful for applications in drug delivery, nanotechnology, and the development of biomaterials . The primary research applications of this compound include its role as a linker in bioconjugation strategies for connecting drugs, antibodies, or other functional molecules. It is also crucial in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, where the PEG spacer provides necessary flexibility and solubility. The benzyl group offers a site for further chemical modifications, while the terminal alcohol can be functionalized for conjugation, serving as a foundational building block for various macromolecules and pharmaceutical compounds . When handling this product, please note the following safety information. It may cause adverse effects if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation . This product is intended for research purposes only and is Not for Human or Veterinary Use . Specifications: • CAS Number: 26403-74-7 • Molecular Formula: C₃₁H₅₆O₁₃ or C₃₃H₆₀O₁₄ (based on supplier data) • Molecular Weight: 636.8 g/mol or 680.82 g/mol (based on supplier data) • Purity: >90% to ≥98% (varies by supplier) • Storage: Store sealed in a dry environment at 2-8°C or at -20°C, protected from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H60O14 B11931958 Benzyl-PEG13-alcohol

Properties

Molecular Formula

C33H60O14

Molecular Weight

680.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2

InChI Key

XQRFCCJKYHWBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for its application.

The structure of this compound features a benzyl ether at one terminus, which acts as a stable protecting group, and a primary alcohol at the other. This primary alcohol provides a reactive handle for a variety of chemical modifications, allowing for its conjugation to biomolecules, small molecule drugs, or surfaces. The hydrophilic 13-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Properties of this compound

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that slight variations in molecular weight and formula may exist between different suppliers due to the nature of PEG synthesis. The data presented here is based on the most consistently reported values.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₃₁H₅₆O₁₃[1]
Molecular Weight 636.8 g/mol [1]
CAS Number 26403-74-7[1]
Appearance Varies (typically a colorless oil or waxy solid)
Purity Typically ≥95%[1]
Solubility Soluble in water and most organic solvents[1]
Storage Conditions -20°C

Applications in Research and Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

The benzyl group on this compound can be removed under catalytic hydrogenation conditions to yield a free hydroxyl group, enabling further derivatization.

Experimental Protocols

The following protocols are representative methods for the activation of the terminal alcohol of a benzyl-PEG-alcohol and its subsequent conjugation. These protocols are based on general procedures for long-chain PEG derivatives and may require optimization for this compound and the specific substrates being used.

Activation of the Terminal Alcohol

The primary alcohol of this compound is not sufficiently reactive for direct conjugation and requires activation to a better leaving group, such as a tosylate or mesylate.

4.1.1. Tosylation of this compound

This protocol converts the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

4.1.2. Mesylation of this compound

This protocol provides an alternative method for activating the terminal alcohol.

  • Materials:

    • This compound

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Conjugation of Activated this compound

4.2.1. Coupling to an Amine-Containing Molecule

This protocol describes the nucleophilic substitution of the tosyl or mesyl group with a primary amine.

  • Materials:

    • Benzyl-PEG13-OTs or Benzyl-PEG13-OMs

    • Amine-containing molecule (e.g., an E3 ligase ligand)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-containing molecule (1.0 eq) and the activated Benzyl-PEG13-linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60 °C overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC.

4.2.2. Coupling to a Carboxylic Acid-Containing Molecule (via EDC/NHS chemistry)

This protocol describes the esterification of this compound with a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid-containing molecule (e.g., a protein of interest ligand)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous solvent (e.g., DMF, DMSO, or DCM)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in the appropriate anhydrous solvent.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

    • Once the reaction is complete, quench any remaining active ester with a small amount of water.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_activation Activation of Linker cluster_coupling1 First Coupling cluster_coupling2 Second Coupling start This compound activated_linker Activated Linker (e.g., Benzyl-PEG13-OTs) start->activated_linker Tosylation/ Mesylation linker_e3 Linker-E3 Ligase Conjugate activated_linker->linker_e3 Nucleophilic Substitution e3_ligand E3 Ligase Ligand (with amine) e3_ligand->linker_e3 protac Final PROTAC linker_e3->protac Amide Bond Formation poi_ligand POI Ligand (with carboxylic acid) poi_ligand->protac

Caption: General workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway of PROTAC Action

The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ubiquitinated_POI Ubiquitinated POI E3_Ligase->Ubiquitinated_POI adds Ubiquitin (Ub) to POI Proteasome Proteasome Ubiquitinated_POI->Proteasome targeted to Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Benzyl-PEG13-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG13-alcohol, a versatile polyethylene glycol (PEG) linker used extensively in biomedical research and drug development. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of peptides, two cutting-edge areas in therapeutic development.

Core Properties of this compound

This compound is a bifunctional molecule featuring a hydrophobic benzyl ether at one terminus and a reactive primary alcohol at the other, connected by a hydrophilic chain of 13 ethylene glycol units. The PEG linker enhances the solubility and pharmacokinetic properties of conjugated molecules. The benzyl group can act as a stable hydrophobic anchor or a protecting group that can be removed under specific conditions to reveal a reactive site. The terminal alcohol is a versatile handle for further chemical modifications.

Quantitative data for this compound are summarized in the table below. It is important to note that due to the nature of PEG synthesis, some polydispersity is expected, which can lead to slight variations in the molecular weight.

PropertyValueSource(s)
Molecular Formula C₃₁H₅₆O₁₃ or C₃₃H₆₀O₁₄[1][2]
Molecular Weight ~636.8 g/mol to 680.82 g/mol [1][2]
CAS Number 26403-74-7[1]
Appearance Viscous oil or waxy solid
Purity Typically ≥95%
Solubility Soluble in water and organic solvents like DMF, DCM
Storage Conditions -20°C, under an inert atmosphere

Chemical Structure

The chemical structure of this compound consists of a benzyl group (C₆H₅CH₂-) linked via an ether bond to a chain of thirteen repeating ethylene glycol units (-OCH₂CH₂-), terminating in a primary alcohol (-OH).

G cluster_benzyl Benzyl Group cluster_peg PEG Chain cluster_alcohol Alcohol Terminus start C₆H₅CH₂- peg -(OCH₂CH₂)₁₃- start->peg end -OH peg->end

Figure 1: Chemical structure of this compound.

Experimental Protocols

The terminal hydroxyl group of this compound is a key functional group that allows for its derivatization and subsequent conjugation to biomolecules. Below are detailed protocols for its use in PROTAC synthesis and peptide PEGylation.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC. This protocol describes a general workflow for synthesizing a PROTAC using this compound.

Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution.

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add triethylamine (TEA, 1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Benzyl-PEG13-OTs).

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Benzyl-PEG13-OH Benzyl-PEG13-OH Stir Stir at RT overnight Benzyl-PEG13-OH->Stir TsCl_TEA TsCl, TEA in DCM TsCl_TEA->Stir Wash Aqueous Wash Stir->Wash Dry Dry & Concentrate Wash->Dry Benzyl-PEG13-OTs Benzyl-PEG13-OTs Dry->Benzyl-PEG13-OTs

Figure 2: Workflow for the tosylation of this compound.

Step 2: Coupling of the Activated Linker to an E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

  • Protocol:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Final Coupling to the Protein of Interest (POI) Ligand

This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.

  • Protocol:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG13-Benzyl (1.0 eq), and a coupling agent like PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the PROTAC molecule by preparative HPLC.

G Start Benzyl-PEG13-OH Step1 Activate Alcohol (e.g., Tosylation) Start->Step1 ActivatedLinker Benzyl-PEG13-OTs Step1->ActivatedLinker Step2 Couple to E3 Ligand (Nucleophilic Substitution) ActivatedLinker->Step2 E3Ligand E3 Ligase Ligand (with amine) E3Ligand->Step2 LinkerE3 E3 Ligand-Linker Conjugate Step2->LinkerE3 Step3 Couple to POI Ligand (Amide Coupling) LinkerE3->Step3 POILigand POI Ligand (with carboxylic acid) POILigand->Step3 PROTAC Final PROTAC Step3->PROTAC

Figure 3: General workflow for PROTAC synthesis.

PEGylation is the process of covalently attaching PEG chains to molecules like peptides to improve their pharmacokinetic and pharmacodynamic properties.

Step 1: Activation of this compound

The terminal hydroxyl group is activated to facilitate reaction with amine groups on the peptide. A common method is conversion to a p-nitrophenyl carbonate.

  • Protocol:

    • Dissolve this compound (1 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add p-nitrophenyl chloroformate (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Precipitate the activated PEG by adding cold diethyl ether and collect the solid by filtration.

Step 2: Conjugation to the Peptide

The activated PEG is then conjugated to a peptide containing a free amine (e.g., the N-terminus or a lysine side chain).

  • Protocol:

    • Dissolve the peptide (1 eq) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add the activated Benzyl-PEG13-p-nitrophenyl carbonate (1.5-3 eq) to the peptide solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Purify the PEGylated peptide by preparative RP-HPLC.

    • Analyze the pure fractions by mass spectrometry to confirm the desired mono-PEGylated product.

    • Pool the pure fractions and lyophilize to obtain the final product.

Purity Analysis

The purity of this compound and its conjugates is crucial for their application. The primary methods for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: Confirms the chemical structure by identifying characteristic proton signals of the benzyl group, the repeating ethylene glycol units, and the terminal alcohol. Integration of these signals can help quantify purity.

  • HPLC: Used to separate the main component from impurities such as PEG diols or residual reactants. A high-purity sample will show a single major peak.

This guide provides a foundational understanding of this compound, its properties, and its application in key areas of drug development. The provided protocols are general and may require optimization based on the specific E3 ligase ligand, POI ligand, or peptide being used.

References

Synthesis and Characterization of Benzyl-PEG13-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Benzyl-PEG13-alcohol, a monodisperse polyethylene glycol (PEG) derivative crucial for the development of advanced bioconjugates, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (C₃₃H₆₀O₁₄, M.W. 680.82) is a heterobifunctional linker molecule featuring a stable benzyl ether at one terminus and a reactive primary alcohol at the other. The 13-unit monodisperse PEG chain offers a defined length, which is critical for controlling the spatial relationship between the two conjugated moieties in a bioconjugate. This precise spacing is paramount in applications like PROTACs, where the linker bridges a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkali metal salt of tridecaethylene glycol with benzyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Tridecaethylene glycol (HO-(CH₂CH₂O)₁₃-H)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Deprotonation of Tridecaethylene Glycol:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve tridecaethylene glycol (1.0 eq) in anhydrous THF.

    • To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the alkoxide is indicated by the cessation of hydrogen gas evolution.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the THF under reduced pressure.

    • Dilute the residue with water and extract with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Synthesis Workflow

Synthesis_Workflow reagents Tridecaethylene Glycol Sodium Hydride Benzyl Bromide Anhydrous THF reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel 1. Deprotonation 2. Williamson Ether Synthesis workup Aqueous Work-up & Extraction reaction_vessel->workup Quenching purification Silica Gel Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Chemical Shifts:

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Benzyl -CH ₂-~4.5~73
Aromatic -CH ~7.3~127-138
PEG backbone -O-CH ₂-CH ₂-O-~3.6~70
Terminal -CH ₂-OH~3.7~61
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the monodisperse product. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[1]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Data Acquisition: Infuse the diluted sample directly into an ESI mass spectrometer. Acquire the spectrum in positive ion mode.

Expected Mass-to-Charge Ratio (m/z):

Ion Expected m/z
[M+H]⁺681.83
[M+Na]⁺703.81

Application in PROTAC Technology

This compound serves as a versatile linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The benzyl group can be deprotected to reveal a primary alcohol, which can then be further functionalized to attach to a ligand for the target protein, while the terminal alcohol can be modified to attach to an E3 ligase ligand.

PROTAC Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][5] This proximity induces the transfer of ubiquitin from an E2-ubiquitin complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase UbiquitinatedProtein Ubiquitinated Target Protein E3Ligase->UbiquitinatedProtein E2_Ub E2~Ub E2_Ub->E3Ligase Ub Transfer Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

References

An In-depth Technical Guide to the Solubility of Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG13-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility in both aqueous and organic media is critical for its effective application in these fields. This document outlines its solubility profile, provides detailed experimental protocols for solubility determination, and presents visual workflows to facilitate experimental design.

Core Concepts: Structure and Solubility

This compound is an amphiphilic molecule, possessing both a hydrophobic (water-fearing) benzyl group and a hydrophilic (water-loving) polyethylene glycol (PEG) chain.[1] The PEG chain, consisting of 13 ethylene glycol units, generally imparts good water solubility.[2][3][][5] Conversely, the benzyl group can contribute to solubility in organic solvents. The interplay between these two moieties dictates the molecule's solubility in a given solvent system.

The hydrophilic PEG linker is known to increase the water solubility of compounds in aqueous media. The solubility of PEGylated compounds in water and many organic solvents is a key feature for their use in pharmaceutical development. However, the presence of a large hydrophobic group can reduce water solubility.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes available qualitative information and provides estimated values based on the solubility of structurally related compounds, such as Benzyl-PEG45-alcohol. It is crucial to note that these values should be experimentally verified for the specific application.

SolventTypeSolubility (Estimated)Notes
WaterAqueous> 50 mg/mLSolubility can be concentration and temperature-dependent. Gentle warming to 37°C and agitation can aid dissolution.
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous Buffer> 50 mg/mLGenerally well-soluble, though high salt concentrations could potentially decrease solubility.
TolueneOrganicSolubleA common solvent for PEGylated compounds.
Tetrahydrofuran (THF)OrganicSolubleOften used in reactions involving PEG derivatives.
Chloroform (CHCl₃)OrganicSolubleA chlorinated solvent in which many PEG compounds are soluble.
Dichloromethane (DCM)OrganicSolubleAnother common chlorinated solvent for PEG derivatives.
Dimethylformamide (DMF)OrganicSolubleA polar aprotic solvent with good solvating power for PEGylated molecules.
Dimethyl sulfoxide (DMSO)OrganicSolubleA highly polar aprotic solvent, often used for creating stock solutions of less soluble compounds.
EthanolOrganic> 100 mg/mLReadily soluble.
Isopropanol (cold)OrganicInsolubleSolubility of PEGs can decrease at lower temperatures.
HexaneOrganicInsolubleA nonpolar solvent, generally not suitable for dissolving amphiphilic PEG compounds.
Diethyl EtherOrganicInsolubleAnother nonpolar solvent in which PEG derivatives often have poor solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance. The following protocol is a generalized procedure that can be adapted for this compound.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or other mechanical agitator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved material to settle. For viscous solutions or fine suspensions, centrifugation is recommended to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72h) prep2->equilibration separation1 Allow to settle or centrifuge equilibration->separation1 separation2 Collect supernatant separation1->separation2 separation3 Filter supernatant (0.22 µm) separation2->separation3 analysis1 Dilute filtrate separation3->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

G Factors Influencing this compound Solubility cluster_molecular Molecular Structure cluster_solvent Solvent Properties cluster_conditions Experimental Conditions center This compound Solubility hydrophilic Hydrophilic PEG Chain (Increases Aqueous Solubility) hydrophilic->center hydrophobic Hydrophobic Benzyl Group (Increases Organic Solvent Solubility) hydrophobic->center polarity Polarity polarity->center ph pH ph->center salt Salt Concentration salt->center temp Temperature temp->center agitation Agitation agitation->center

References

Benzyl-PEG13-alcohol reactivity of the primary alcohol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Reactivity of the Primary Alcohol in Benzyl-PEG13-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of bioconjugation, drug delivery, and Proteolysis Targeting Chimeras (PROTACs), Polyethylene Glycol (PEG) linkers are crucial for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] this compound is a bifunctional linker featuring a stable benzyl ether at one terminus and a versatile primary alcohol at the other.[2][3] The terminal primary alcohol (-CH₂OH) is not typically used for direct conjugation due to its low reactivity under physiological conditions. Instead, it serves as a strategic chemical handle that can be efficiently converted into a wide array of more reactive functional groups.[1] This guide provides a comprehensive technical overview of the core reactivity of this primary alcohol, detailing key chemical transformations, experimental protocols, and quantitative data to enable researchers to effectively utilize this compound in their development pipelines.

Core Reactivity: A Versatile Chemical Handle

The primary alcohol of this compound is a stable, storable functional group, ensuring reproducibility in subsequent chemical modifications. Its principal role is to act as a precursor, or "handle," which can be activated or converted into more reactive moieties. This two-step approach provides greater control over the synthesis of the final bioconjugate, allowing for the purification and characterization of the activated linker before its reaction with a valuable biomolecule. The benzyl group on the opposing terminus serves as a stable hydrophobic anchor or protecting group.

The main pathways for the transformation of the primary alcohol include:

  • Activation for Nucleophilic Substitution: Conversion of the hydroxyl into an excellent leaving group (e.g., tosylate, mesylate) to facilitate reaction with nucleophiles.

  • Oxidation: Mild oxidation to an aldehyde for reductive amination or further oxidation to a carboxylic acid.

  • Direct Conversion: One-pot procedures to directly replace the hydroxyl group with other functionalities, such as an azide.

G start Benzyl-PEG13-CH2OH activated Activated Linker (e.g., Benzyl-PEG13-OTs) start->activated Tosylation (TsCl) Mesylation (MsCl) aldehyde Benzyl-PEG13-CHO (Aldehyde) start->aldehyde Mild Oxidation (e.g., PCC, DMP) azide Benzyl-PEG13-N3 (Azide) start->azide Direct Azidation (e.g., DPPA, DBU) conjugate_amine Bioconjugate (Amine Linkage) activated->conjugate_amine R-NH2 conjugate_ether Bioconjugate (Ether Linkage) activated->conjugate_ether R-OH conjugate_thiol Bioconjugate (Thioether Linkage) activated->conjugate_thiol R-SH aldehyde->conjugate_amine Reductive Amination conjugate_click Bioconjugate (Triazole Linkage) azide->conjugate_click Click Chemistry (alkyne)

Key activation pathways for the primary alcohol on this compound.

Quantitative Data on Key Transformations

The following tables summarize typical reaction conditions and yields for the transformation of benzyl alcohols and PEG-alcohols. These serve as a strong baseline for designing experiments with this compound.

Table 1: Activation via Tosylation
SubstrateReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PEG-alcoholp-Toluenesulfonyl chloride (TsCl)Pyridine or TEAAnhydrous DCMRT12-24>90%,
Table 2: Oxidation to Aldehyde

| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | Pyrazinium dichromate (PzDC) | DMSO | 30 | 24 | High | | | Benzyl alcohol | Pd-pol catalyst, O₂ (air) | Water | 100 | 6 | >95% | | | Benzyl alcohol | Pt@CHs catalyst, O₂ | Toluene/Water | 80 | 3 | 99% | | | Benzyl alcohol | Eosin Y, O₂, blue LED | Acetonitrile | RT | 12-24 | 68-93% | |

Table 3: Direct Conversion to Azide

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | PPh₃, I₂, Imidazole, NaN₃ | DMSO | RT | 0.5 | 95% | | | Benzyl alcohol | DPPA, DBU | Toluene | RT to 45 | - | 76% |, | | Various alcohols | TsIm, NaN₃, TEA, TBAI | DMF | Reflux | - | Good | |

Table 4: Etherification

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 70-120 | 24-28 | 53-91% | | | Benzyl alcohol | (EtO)₂MeSiH | - | 80 | 12 | 84-99% | |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and provide a robust starting point for the modification of this compound.

Protocol 1: Activation via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (or pyridine), followed by the portion-wise addition of TsCl.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Benzyl-PEG13-tosylate product.

Protocol 2: Oxidation to Aldehyde via PCC

This protocol describes a mild oxidation of the primary alcohol to an aldehyde, suitable for subsequent reductive amination.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Add PCC to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the Benzyl-PEG13-aldehyde.

Protocol 3: One-Pot Conversion to Azide

This highly efficient protocol converts the primary alcohol directly to an azide, ready for click chemistry applications.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Iodine (I₂) (1.2 eq)

  • Imidazole (1.2 eq)

  • Sodium azide (NaN₃) (4.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Diethyl ether

Procedure:

  • In a mortar, thoroughly grind triphenylphosphine, iodine, and imidazole with a pestle for 10 minutes until an exothermic reaction forms a paste.

  • Transfer the paste to a reaction flask.

  • Add a solution of this compound and sodium azide in DMSO to the flask.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Benzyl-PEG13-azide.

Experimental Workflow for Bioconjugation

The use of this compound in a typical bioconjugation workflow involves discrete, controlled steps to ensure a pure and well-defined final product. This controlled sequence maximizes the yield and minimizes side reactions involving the target biomolecule.

G node_start node_start node_process node_process node_qc node_qc node_final node_final A Start: This compound B Step 1: Activation (e.g., Tosylation, Oxidation) A->B C Purification & QC of Activated Linker B->C D Step 2: Conjugation with Biomolecule C->D E Purification & QC of Bioconjugate D->E F Final Product: Purified Bioconjugate E->F

General experimental workflow for bioconjugation using this compound.

Conclusion

The primary alcohol of this compound provides a stable and highly versatile entry point for a multitude of chemical transformations essential for modern drug development. Its ability to be converted into more reactive functional groups like tosylates, aldehydes, and azides offers researchers the flexibility to tailor conjugation strategies to the specific needs of their biomolecule and application. By following controlled, stepwise activation and conjugation protocols, scientists can leverage this linker to create well-defined, stable, and effective therapeutic and diagnostic agents.

References

Deprotection of the Benzyl Group on Benzyl-PEG-Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the deprotection of the benzyl group from Benzyl-PEG-alcohol, a critical step in the synthesis of various drug delivery systems, PROTACs, and other advanced therapeutics. This document outlines the most common deprotection strategies, presents quantitative data for comparison, and offers detailed experimental protocols.

Introduction

The benzyl group is a widely utilized protecting group for the hydroxyl moiety in polyethylene glycol (PEG) derivatives due to its stability under a range of reaction conditions.[1][2] Its effective removal is paramount to unmask the terminal hydroxyl group for subsequent conjugation or functionalization. The choice of deprotection method is critical and depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.[3] This guide focuses on three primary methods for benzyl group deprotection: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acid-Catalyzed Cleavage.

Deprotection Methodologies: A Comparative Overview

The selection of an appropriate deprotection strategy requires careful consideration of the advantages and limitations of each method. The following table summarizes the key aspects of the three main approaches.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CClean reaction with high yields. Byproducts (toluene) are volatile.Requires specialized hydrogenation equipment. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2][3]
Catalytic Transfer Hydrogenation Formic Acid or Ammonium Formate, Pd/CDoes not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation.May require elevated temperatures. Formic acid can be corrosive.
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, HI, BBr₃)Effective for substrates sensitive to hydrogenation.Requires strongly acidic conditions which may not be suitable for acid-labile functional groups. Reagents can be corrosive and require careful handling.

Quantitative Data on Deprotection Methods

The efficiency of each deprotection method can vary based on the specific substrate and reaction conditions. The following table presents typical quantitative data for the deprotection of benzyl ethers, providing a baseline for what can be expected.

MethodCatalyst/ReagentCatalyst LoadingHydrogen Source/Reagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation10% Pd/C10 mol%H₂ (1-4 bar)Ethanol or THFRoom Temp2-16>95
Catalytic Transfer Hydrogenation10% Pd/C10-20 mol%Formic Acid (2-5 equiv.)Methanol or Ethanol60-801-690-98
Catalytic Transfer Hydrogenation10% Pd/C10-20 mol%Ammonium Formate (3-10 equiv.)Methanol or Ethanol60-801-690-98
Acid-Catalyzed CleavageBBr₃-1.1-1.5 equivalentsAnhydrous DCM0 to Room Temp1-485-95

Note: Yields are typical and may vary depending on the specific Benzyl-PEG-alcohol derivative and reaction scale.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful deprotection. The following sections provide step-by-step procedures for the three primary methods.

Protocol 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium on carbon catalyst to cleave the benzyl ether.

Materials:

  • Benzyl-PEG-alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or hydrogen balloon)

Procedure:

  • Dissolve Benzyl-PEG-alcohol in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask at a concentration of approximately 10-50 mg/mL.

  • Carefully add 10% Pd/C to the solution (typically 10 mol% relative to the substrate).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a Parr apparatus or H-Cube, follow the manufacturer’s instructions for pressurizing the system (typically 1-4 bar of H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This approach employs a hydrogen donor in the presence of a palladium catalyst, avoiding the need for pressurized hydrogen gas.

Materials:

  • Benzyl-PEG-alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolve Benzyl-PEG-alcohol in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C to the solution (typically 10-20 mol%).

  • Add the hydrogen donor. If using formic acid, add 2-5 equivalents. If using ammonium formate, add 3-10 equivalents.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 3: Acid-Catalyzed Cleavage using Boron Tribromide (BBr₃)

This method is suitable for substrates that are sensitive to hydrogenation but can tolerate strong acidic conditions.

Materials:

  • Benzyl-PEG-alcohol

  • Boron tribromide (BBr₃) solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Benzyl-PEG-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

To further clarify the processes described, the following diagrams illustrate the chemical transformation, a typical experimental workflow, and a decision-making guide for method selection.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products Bn_PEG_OH Benzyl-PEG-Alcohol HO_PEG_OH PEG-Alcohol Bn_PEG_OH->HO_PEG_OH Deprotection Method (e.g., H₂, Pd/C) Toluene Toluene (Byproduct for Hydrogenation) Bn_PEG_OH->Toluene BnX Benzyl Halide / Other (Byproduct for Acid Cleavage) Bn_PEG_OH->BnX Experimental_Workflow A 1. Dissolve Benzyl-PEG-Alcohol in appropriate solvent B 2. Add Reagents (Catalyst / Acid) A->B C 3. Reaction (Stirring, Heating, H₂ atmosphere) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Reaction Quench / Workup (Neutralization, Filtration) D->E Complete F 6. Extraction & Drying E->F G 7. Solvent Removal (Reduced Pressure) F->G H 8. Purification (Column Chromatography) G->H I Deprotected PEG-Alcohol H->I Decision_Tree A Other reducible groups present? (e.g., alkenes, alkynes) B Catalytic Hydrogenation or Transfer Hydrogenation A->B No C Acid-labile groups present? A->C Yes F Acid-Catalyzed Cleavage D Acid-Catalyzed Cleavage C->D No E Consider alternative protecting group strategy C->E Yes

References

The Crucial Role of Benzyl Group Cleavage in PEG Linker Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), Polyethylene Glycol (PEG) linkers are indispensable. They enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of well-defined, heterobifunctional PEG linkers often necessitates the use of protecting groups to mask reactive functionalities. Among these, the benzyl group stands out as a robust and versatile protecting group for hydroxyl moieties. Its widespread use is attributed to its stability across a broad range of chemical conditions and the availability of multiple, mild cleavage strategies.[1][2] This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data associated with the cleavage of benzyl groups from PEG linkers, a critical step in the synthesis of complex bioconjugates.

Core Cleavage Mechanisms

The removal of a benzyl ether from a PEG linker to unveil a reactive hydroxyl group is primarily achieved through three distinct chemical pathways:

  • Catalytic Hydrogenolysis: A mild and widely used method involving the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.[1][3]

  • Oxidative Cleavage: This method employs oxidizing agents to selectively cleave the benzyl group, often under conditions orthogonal to other protecting groups.[4]

  • Acid-Catalyzed Cleavage: Involves the use of strong acids to protonate the ether oxygen, facilitating the departure of the benzyl group as a stable carbocation.

The choice of cleavage strategy is dictated by the overall synthetic route and the presence of other sensitive functional groups within the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often preferred method for benzyl group cleavage due to its mild conditions and clean reaction profile, typically yielding the deprotected alcohol and volatile toluene as the only byproduct.

Mechanism

The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Hydrogenolysis_Mechanism cluster_catalyst Catalyst Surface (Pd) cluster_reaction Reaction Pathway H2 H₂ Pd Pd(0) H2->Pd Adsorption H_ads 2 H• (adsorbed) Pd->H_ads PEG_Bn PEG-O-Benzyl H_ads->PEG_Bn Reaction with adsorbed H• PEG_O_H PEG-OH PEG_Bn->PEG_O_H Hydrogenolysis Toluene Toluene

Caption: Mechanism of Catalytic Hydrogenolysis.

The process involves the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the benzyl ether. The benzylic C-O bond is then cleaved by the adsorbed hydrogen atoms, regenerating the hydroxyl group on the PEG linker and forming toluene.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

  • Reagents: Benzyl-protected PEG linker, 10% Palladium on carbon (Pd/C) (10 mol%), Hydrogen gas (H₂).

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the benzyl-protected PEG linker in the chosen solvent (e.g., 10-50 mg/mL).

    • Carefully add 10% Pd/C to the solution.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus (1-4 bar).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker.

Protocol 2: Catalytic Transfer Hydrogenolysis

This method is a convenient alternative that avoids the need for handling hydrogen gas.

  • Reagents: Benzyl-protected PEG linker, 10% Pd/C, Formic acid or Ammonium formate as a hydrogen donor.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the benzyl-protected PEG linker in the chosen solvent.

    • Carefully add 10% Pd/C.

    • Add the hydrogen donor (e.g., formic acid, 2-5 equivalents) dropwise to the stirred suspension.

    • The reaction can be conducted at room temperature or heated to reflux (60-80 °C) to increase the rate.

    • Monitor the reaction as described in Protocol 1.

    • Workup is similar to Protocol 1, with an additional step to remove the hydrogen donor if it is not volatile (e.g., co-evaporation with toluene to remove residual formic acid).

Quantitative Data
ParameterCatalytic Hydrogenation (H₂)Catalytic Transfer HydrogenolysisReference(s)
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 10 mol%10-20% by weight
Hydrogen Source H₂ gas (1-4 bar)Formic acid, Ammonium formate
Solvent EtOH, THF, MeOHMeOH, EtOH
Temperature Room TemperatureRoom Temperature to 80 °C
Reaction Time 1-4 hours1-4 hours
Yield HighHigh
Key Byproducts TolueneToluene, CO₂ (from formic acid)

Table 1: Comparison of Catalytic Hydrogenolysis Methods.

Experimental Workflow

Hydrogenolysis_Workflow Start Start: Benzyl-PEG-Linker Dissolve Dissolve in Solvent (e.g., EtOH) Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Introduce_H2 Introduce Hydrogen Source (H₂ gas or Transfer Reagent) Add_Catalyst->Introduce_H2 React Stir at appropriate temperature Introduce_H2->React Monitor Monitor by TLC/LC-MS React->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End End: Deprotected PEG-Linker Concentrate->End

Caption: General workflow for catalytic hydrogenolysis.

Oxidative Cleavage

Oxidative cleavage provides an orthogonal approach to deprotection, particularly useful when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Mechanism

The mechanism of DDQ-mediated cleavage is believed to involve a single-electron transfer (SET) process to form a benzyl radical cation, which is then trapped by water to form a hemiacetal. The hemiacetal subsequently decomposes to the deprotected alcohol and benzaldehyde.

Oxidative_Cleavage_Mechanism PEG_Bn PEG-O-Benzyl Radical_Cation [PEG-O-Benzyl]•+ PEG_Bn->Radical_Cation + DDQ (SET) DDQ DDQ Hemiacetal PEG-O-CH(OH)-Ph Radical_Cation->Hemiacetal + H₂O, -H+ PEG_OH PEG-OH Hemiacetal->PEG_OH Decomposition Benzaldehyde Benzaldehyde

Caption: Simplified mechanism of DDQ-mediated oxidative cleavage.

Experimental Protocol
  • Reagents: Benzyl-protected PEG linker, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents).

  • Solvent: Dichloromethane (CH₂) and water (typically a 10:1 to 20:1 ratio).

  • Procedure:

    • Dissolve the benzyl-protected PEG linker in a mixture of CH₂ and water (or a pH 7 phosphate buffer).

    • Cool the vigorously stirred mixture to 0 °C.

    • Add DDQ portion-wise. The reaction mixture typically turns dark.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with CH₂.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the product by flash chromatography to remove the quinone byproducts.

Quantitative Data
ParameterOxidative Cleavage with DDQReference(s)
Reagent 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Stoichiometry 1.1 - 1.5 equivalents
Solvent Dichloromethane/Water (10:1 to 20:1)
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Yield Good to excellent
Key Byproducts Benzaldehyde, DDQ hydroquinone

Table 2: Typical Conditions for Oxidative Cleavage.

Acid-Catalyzed Cleavage

While benzyl ethers are generally stable to moderately acidic conditions, they can be cleaved by strong acids. This method is less common for PEG linkers in drug conjugates due to the potential for acid-labile functional groups elsewhere in the molecule, but it remains a viable option in certain synthetic contexts.

Mechanism

The mechanism involves protonation of the ether oxygen by a strong acid, followed by cleavage of the C-O bond to form the alcohol and a stable benzyl carbocation. The carbocation is then quenched by a nucleophile present in the reaction mixture.

Acid_Cleavage_Mechanism PEG_Bn PEG-O-Benzyl Protonated_Ether PEG-O⁺(H)-Benzyl PEG_Bn->Protonated_Ether + H⁺ H_plus H⁺ PEG_OH PEG-OH Protonated_Ether->PEG_OH Cleavage Benzyl_Cation Benzyl⁺ Quenched_Product Quenched Benzyl Product Benzyl_Cation->Quenched_Product + Nucleophile

Caption: Mechanism of acid-catalyzed benzyl ether cleavage.

Experimental Protocol
  • Reagents: Benzyl-protected PEG linker, Strong acid (e.g., Trifluoroacetic acid (TFA), HBr, BBr₃).

  • Solvent: Dichloromethane (CH₂Cl₂) or neat acid.

  • Procedure:

    • Dissolve the benzyl-protected PEG linker in a suitable solvent like CH₂Cl₂.

    • Add the strong acid. For TFA, it is often used in high concentrations or as a co-solvent.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the acid with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude product.

    • Purification is typically performed by chromatography.

Quantitative Data
ParameterAcid-Catalyzed CleavageReference(s)
Reagent Strong acids (TFA, HBr, BBr₃)
Solvent Dichloromethane or neat acid
Temperature Room Temperature
Reaction Time Variable (minutes to hours)
Yield Substrate dependent
Key Byproducts Benzyl-scavenger adducts

Table 3: General Conditions for Acid-Catalyzed Cleavage.

Conclusion

The benzyl group is a cornerstone protecting group in the synthesis of complex PEG linkers for drug delivery applications due to its robustness and the variety of available deprotection strategies. Catalytic hydrogenolysis remains the most widely employed method for its removal, offering mild conditions and high yields. However, oxidative and acid-catalyzed cleavage methods provide valuable orthogonal approaches for substrates with functionalities incompatible with reduction. A thorough understanding of the mechanisms, experimental protocols, and limitations of each cleavage method is paramount for researchers and drug development professionals to design and execute efficient synthetic routes for novel bioconjugates. The careful selection of the deprotection strategy ensures the integrity of the final product, a critical factor in the development of safe and effective therapeutics.

References

A Technical Guide to Benzyl-PEG13-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Benzyl-PEG13-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document outlines commercially available suppliers, key technical data, and detailed experimental protocols for its application in bioconjugation and drug delivery systems.

Introduction to this compound

This compound is a versatile tool in the field of bioconjugation and drug development. It features a benzyl group at one terminus and a hydroxyl group at the other, separated by a 13-unit polyethylene glycol (PEG) chain. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be selectively deprotected to reveal a reactive site for further conjugation. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.

This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial for therapeutic efficacy.[1][2] The ability to modify the terminal alcohol allows for the covalent attachment of payloads, targeting ligands, or other functional moieties.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key information from prominent suppliers to facilitate easy comparison.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
BroadPharm BP-28875>95%636.7726403-74-7-20°C
BorenPharm BK02065>95%636.7726403-74-7-20°C
BLD Pharm BD01314815>95%636.7726403-74-7-20°C
Taskcm T2C-0001234>95%636.7726403-74-7-20°C
Ambeed A293007>95%636.7726403-74-7-20°C

Experimental Protocols

The following protocols provide detailed methodologies for the activation of the terminal alcohol of this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein or peptide. These protocols are adapted from established procedures for similar PEG linkers and should be optimized for specific applications.

Activation of this compound with p-Nitrophenyl Carbonate

This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive p-nitrophenyl (pNP) carbonate ester.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting activated Benzyl-PEG13-pNP carbonate can be purified by column chromatography on silica gel if necessary.

Conjugation of Activated Benzyl-PEG13-pNP Carbonate to a Protein

This protocol outlines the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Activated Benzyl-PEG13-pNP carbonate

  • Protein of interest

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Dissolve the activated Benzyl-PEG13-pNP carbonate (5-20 molar equivalents relative to the protein) in a minimal amount of a water-miscible organic solvent such as DMF or DMSO.

  • Slowly add the activated PEG linker solution to the protein solution while gently stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.

  • Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

  • Quench the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine.

  • Purify the PEGylated protein from unreacted PEG linker and other reagents using dialysis or size-exclusion chromatography.

  • Characterize the final conjugate by methods such as mass spectrometry to determine the degree of PEGylation.

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC plays a critical role in optimizing the spatial orientation and distance between the two binding moieties.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a component of the linker.

PROTAC_Synthesis_Workflow A This compound B Activate Alcohol (e.g., to Mesylate or Tosylate) A->B C Activated Benzyl-PEG13-Linker B->C E Conjugate to E3 Ligase Ligand C->E D E3 Ligase Ligand (with nucleophilic handle) D->E F Benzyl-PEG13-E3 Ligase Ligand E->F G Deprotect Benzyl Group (e.g., Hydrogenolysis) F->G H HO-PEG13-E3 Ligase Ligand G->H I Activate Terminal Alcohol H->I J Activated Linker-E3 Ligase Ligand I->J L Conjugate to Target Protein Ligand J->L K Target Protein Ligand (with nucleophilic handle) K->L M Final PROTAC Molecule L->M

PROTAC Synthesis Workflow

The signaling pathway initiated by a PROTAC molecule involves hijacking the cell's natural protein degradation machinery.

PROTAC_Signaling_Pathway PROTAC PROTAC Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb Polyubiquitination Target->PolyUb E3->PolyUb transfers Ub Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

PROTAC Mechanism of Action

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG13-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, reduces renal clearance, and shields it from proteolytic degradation and the host's immune system.

Benzyl-PEG13-alcohol is a versatile, monodisperse PEG linker that offers a strategic approach to bioconjugation. It features a terminal primary alcohol for chemical modification and a benzyl protecting group at the other terminus. This bifunctional nature allows for a controlled, stepwise conjugation strategy. The primary alcohol can be activated for covalent attachment to a biomolecule, while the benzyl group provides a stable protecting group that can be selectively removed to reveal a second hydroxyl group for further functionalization if required.

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including detailed protocols for its activation, conjugation to biomolecules, and the characterization of the resulting conjugates.

Properties of this compound

PropertyValue
Molecular Formula C31H56O13
Molecular Weight 636.77 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Store at -20°C in a dry, inert atmosphere

Overview of the Bioconjugation Workflow

The use of this compound in bioconjugation typically follows a three-stage process:

  • Activation of the Primary Alcohol: The terminal hydroxyl group is chemically modified to a more reactive species to facilitate conjugation with the target biomolecule.

  • Conjugation to the Biomolecule: The activated Benzyl-PEG13-linker is reacted with the target biomolecule, commonly targeting primary amine groups on lysine residues.

  • Purification and Characterization: The resulting PEGylated biomolecule is purified from unreacted components and characterized to determine the extent of PEGylation.

A fourth optional step, deprotection of the benzyl group, can be performed if further modification of the distal end of the PEG linker is desired.

G A This compound B Activation of Primary Alcohol A->B Chemical Reagents C Activated Benzyl-PEG13-linker B->C E Conjugation Reaction C->E D Biomolecule (e.g., Protein) D->E F Purification E->F Crude Product H PEGylated Biomolecule F->H G Characterization H->G I Deprotection (Optional) H->I J HO-PEG13-Biomolecule I->J

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to Benzyl-PEG13-NHS Ester

This protocol describes the activation of the primary alcohol of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Diethyl ether (cold)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Slowly add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the stirred solution at room temperature.

  • Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated Benzyl-PEG13-NHS ester by adding the concentrated solution dropwise to cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the activated PEG linker by ¹H NMR and HPLC.

Quantitative Data (Representative):

ParameterTypical Value
Activation Efficiency > 90%
Purity (by HPLC) > 95%
Protocol 2: Conjugation of Benzyl-PEG13-NHS Ester to a Protein

This protocol details the conjugation of the activated Benzyl-PEG13-NHS ester to primary amine groups (e.g., lysine residues) on a model protein.

Materials:

  • Benzyl-PEG13-NHS ester (from Protocol 1)

  • Target protein (e.g., Lysozyme, BSA)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Prepare a solution of the target protein in 0.1 M PBS (pH 7.4-8.0) at a concentration of 1-10 mg/mL.

  • Dissolve the Benzyl-PEG13-NHS ester in an amine-free organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mg/mL).

  • Add a 5 to 20-fold molar excess of the Benzyl-PEG13-NHS ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Quantitative Data (Representative):

ParameterTypical Value
Protein Concentration 1-10 mg/mL
PEG:Protein Molar Ratio 5:1 to 20:1
Reaction Time 1-2 hours (RT) or overnight (4°C)
Conjugation Efficiency 40-70% (variable)
Protocol 3: Purification of the PEGylated Protein

This protocol describes the purification of the PEGylated protein from unreacted PEG linker and unmodified protein using Size Exclusion Chromatography (SEC).

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Sephacryl S-200 or Superdex 200)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

  • UV spectrophotometer

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Concentrate the crude PEGylation reaction mixture if necessary.

  • Load the concentrated sample onto the equilibrated SEC column.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.

  • The PEGylated protein will elute earlier than the unmodified protein and the unreacted PEG linker due to its larger hydrodynamic radius.

  • Pool the fractions containing the purified PEGylated protein.

G cluster_0 Purification Workflow A Crude PEGylation Mixture B Size Exclusion Chromatography (SEC) A->B C Fraction Collection B->C D UV Monitoring (280 nm) C->D E Analysis of Fractions D->E F Pooled PEGylated Protein E->F

Caption: Workflow for the purification of PEGylated proteins.

Protocol 4: Characterization of the PEGylated Protein

This protocol outlines common methods for characterizing the purified PEGylated protein.

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per protein molecule).

  • HPLC (SEC or RP-HPLC): To assess the purity and homogeneity of the PEGylated product.

  • Activity Assays: To determine the biological activity of the PEGylated protein compared to the unmodified protein.

Quantitative Data (Representative):

Characterization MethodParameter MeasuredTypical Result
SDS-PAGE Apparent Molecular WeightIncreased compared to native protein
Mass Spectrometry Degree of PEGylation1-3 PEG chains per protein
SEC-HPLC Purity> 95%
Activity Assay Retained Bioactivity50-90% of native protein
Protocol 5: Deprotection of the Benzyl Group (Optional)

This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to expose a terminal hydroxyl group for further modification.

Materials:

  • Benzyl-PEGylated biomolecule

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Benzyl-PEGylated biomolecule in ethanol or THF in a reaction vessel.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the vessel with an inert gas (argon or nitrogen) and then introduce hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data (Representative):

ParameterTypical Value
Deprotection Yield > 95%

Impact on Signaling Pathways

The conjugation of PEG to a therapeutic protein does not typically introduce a new signaling pathway. Instead, PEGylation primarily modulates the existing biological activity of the protein through several mechanisms:

  • Prolonged Circulation: By increasing the hydrodynamic volume, PEGylation reduces renal clearance, leading to a longer half-life in the bloodstream. This sustained presence can lead to more prolonged and consistent engagement with its target receptors, thereby amplifying or extending its downstream signaling effects.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response that could neutralize the therapeutic and its signaling function.

  • Steric Hindrance: While beneficial for stability, the PEG chains can sometimes sterically hinder the protein's interaction with its receptor or substrate, potentially leading to a decrease in its specific activity and downstream signaling. The extent of this effect is dependent on the site and degree of PEGylation.

G cluster_0 Pharmacokinetic Effects cluster_1 Pharmacodynamic Consequences A PEGylated Protein B Increased Hydrodynamic Size A->B G Potential for Reduced Specific Activity A->G Steric Hindrance C Reduced Renal Clearance B->C D Prolonged Circulation Half-life C->D E Sustained Receptor Engagement D->E F Prolonged Downstream Signaling E->F

Application Notes and Protocols for Benzyl-PEG13-alcohol in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained significant attention in ADC development due to their ability to enhance hydrophilicity, improve stability, and prolong circulation half-life.

This document provides a detailed guide for the use of Benzyl-PEG13-alcohol, a mid-length, monodisperse PEG linker, in the synthesis and evaluation of ADCs. The benzyl protecting group allows for a sequential conjugation strategy, providing greater control over the synthesis process. These protocols and notes are intended to guide researchers through the entire workflow, from initial linker activation to in vitro characterization of the final ADC.

Key Advantages of this compound in ADCs

The incorporation of a PEG13 linker offers a balance of properties that can be advantageous for ADC development:

  • Enhanced Hydrophilicity: The hydrophilic PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the solubility of the ADC and reducing its propensity for aggregation.[1][2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC at the tumor site.[3][4]

  • Reduced Immunogenicity: The PEG chain can act as a shield, potentially reducing the immunogenicity of the cytotoxic payload and the antibody itself.

  • Controlled Synthesis: The benzyl protecting group on the this compound allows for the selective activation of the alcohol terminus after the initial conjugation steps, providing a more controlled and defined synthesis process.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that can be optimized to achieve the desired balance of properties for a specific ADC. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths. While specific data for a PEG13 linker is not always available, the trends observed provide a strong indication of its expected performance, likely falling between the PEG12 and PEG24 data points.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [1]

LinkerPEG UnitsClearance (mL/day/kg)
No PEG0~15
Short PEG2~10
Short PEG4~7
Medium PEG8~5
Medium PEG 12 ~5
Long PEG24~5

Note: The data suggests that a plateau in clearance is reached around PEG8, indicating that a PEG13 linker would likely also provide optimal clearance rates.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerADC ConstructCell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N87~1.5
Long PEG (4k)ZHER2-PEG4K-MMAENCI-N87~6.75
Long PEG (10k)ZHER2-PEG10K-MMAENCI-N87~33.75
Medium PEGanti-Trop2-PEG8-MMAEMDA-MB-231~0.5
Medium PEG anti-Trop2-PEG12-MMAE MDA-MB-231 ~0.6
Long PEGanti-Trop2-PEG24-MMAEMDA-MB-231~0.8

Note: There can be a trade-off between increased pharmacokinetic performance and in vitro potency with longer PEG chains. The optimal length depends on the specific antibody, payload, and target.

Experimental Protocols

This section provides a step-by-step guide for the synthesis and characterization of an ADC using this compound. The overall workflow is depicted in the diagram below.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization & Evaluation A Deprotection of This compound B Activation of PEG13-alcohol A->B Yields free alcohol C Conjugation to Cytotoxic Payload B->C Forms activated linker D Activation of Drug-Linker Carboxylate C->D Forms drug-linker conjugate E Conjugation to Antibody D->E Forms activated drug-linker F Purification of ADC E->F Yields crude ADC G DAR Determination F->G Pure ADC H In Vitro Cytotoxicity Assay G->H Characterized ADC

Caption: Overall workflow for ADC synthesis and characterization using this compound.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the benzyl protecting group to yield the free primary alcohol.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).

  • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the flask and Celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected PEG13-alcohol.

Protocol 2: Activation of PEG13-alcohol (Tosylation)

The primary alcohol is activated to a better leaving group, such as a tosylate, to facilitate conjugation with the cytotoxic payload.

Materials:

  • PEG13-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the PEG13-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.

  • Add TEA or pyridine (1.5 equivalents).

  • Slowly add TsCl (1.2-1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the PEG13-tosylate.

Protocol 3: Conjugation of Activated Linker to Cytotoxic Payload

This protocol describes the conjugation of the activated PEG13-tosylate to an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).

Materials:

  • PEG13-tosylate

  • MMAE (or other amine-containing payload)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve MMAE and PEG13-tosylate in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the formation of the drug-linker conjugate by LC-MS.

  • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

  • Lyophilize the pure fractions to obtain the drug-PEG13-linker conjugate as a solid.

Protocol 4: Activation of Drug-Linker Carboxylate for Antibody Conjugation

The terminal carboxylic acid of the drug-linker conjugate is activated to an N-hydroxysuccinimide (NHS) ester to react with the lysine residues on the antibody.

Materials:

  • Drug-PEG13-linker conjugate

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the drug-PEG13-linker conjugate in anhydrous DMF or DMSO.

  • Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the formation of the NHS ester by LC-MS.

  • The resulting solution containing the activated drug-linker-NHS ester can often be used directly in the next step after filtering off any precipitated dicyclohexylurea (if DCC is used).

Protocol 5: Conjugation to Antibody

The activated drug-linker is conjugated to the lysine residues of the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Activated drug-linker-NHS ester solution from Protocol 4

  • Quenching solution (e.g., 1 M Tris or glycine)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Adjust the pH of the antibody solution to 7.4-8.0 if necessary.

  • Add the activated drug-linker-NHS ester solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quench the reaction by adding an excess of the quenching solution.

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

  • Collect the fractions containing the purified ADC.

  • Concentrate the ADC solution using an appropriate ultrafiltration device.

  • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and store the ADC at 2-8°C or frozen at -20°C or -80°C.

Protocol 6: Characterization of the ADC

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

B. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

  • Inject the purified ADC onto an SEC column.

  • Monitor the elution profile at 280 nm.

  • The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the extent of aggregation.

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium.

  • Treat the cells with the different concentrations and incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induces

Caption: General mechanism of action of an Antibody-Drug Conjugate.

MMAE-Induced Apoptosis Signaling Pathway

MMAE_Apoptosis MMAE MMAE Tubulin Tubulin MMAE->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) G2M->Bcl2 Modulates Mitochondria Mitochondria Bcl2->Mitochondria Regulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

DM1-Induced Microtubule Disruption

DM1_Mechanism DM1 DM1 Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule_Plus Microtubule Plus End Tubulin->Microtubule_Plus Polymerization Polymerization (Growth) Microtubule_Plus->Polymerization Inhibits Depolymerization Depolymerization (Shortening) Microtubule_Plus->Depolymerization Inhibits Dynamics Suppression of Microtubule Dynamics Polymerization->Dynamics Depolymerization->Dynamics Mitotic_Arrest Mitotic Arrest Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of DM1-induced microtubule disruption.

Conclusion

This compound is a versatile and valuable linker for the development of next-generation ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this technology. The ability to create more homogeneous, stable, and soluble ADCs with improved pharmacokinetic profiles highlights the potential of mid-length PEG linkers to enhance the therapeutic window of these powerful anti-cancer agents. Careful optimization of each step, from linker activation to final ADC characterization, is crucial for the successful development of a safe and effective ADC therapeutic.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanocarriers for drug delivery. PEGylation confers several advantageous properties to nanoparticles, including increased systemic circulation time, improved stability, and reduced immunogenicity. This is achieved by creating a hydrophilic layer on the nanoparticle surface that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS).

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Benzyl-PEG13-alcohol. The benzyl terminus of this PEG derivative can facilitate interaction with specific nanoparticle core materials or serve as a versatile chemical handle for further functionalization. These guidelines are intended to assist researchers in the successful formulation and characterization of benzyl-PEGylated nanoparticles for various therapeutic and diagnostic applications.

Key Applications

Surface modification with this compound is beneficial for a range of applications in drug delivery and nanomedicine, including:

  • Prolonged Systemic Circulation: The hydrophilic PEG chains reduce protein adsorption, leading to longer circulation half-lives of the nanoparticles in the bloodstream.

  • Enhanced Tumor Targeting: By extending circulation time, PEGylated nanoparticles can take greater advantage of the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues.

  • Improved Drug Solubility and Stability: The PEG layer can enhance the solubility of hydrophobic drugs encapsulated within the nanoparticles and protect them from degradation.

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.

Experimental Protocols

Protocol 1: Preparation of Benzyl-PEGylated Nanoparticles via Nanoprecipitation

This protocol describes the preparation of poly(γ-benzyl-L-glutamate) (PBLG) nanoparticles with a surface coating of this compound using a modified nanoprecipitation method.

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Milli-Q water or equivalent high-purity water

  • Magnetic stirrer

  • Dripping funnel or syringe pump

Procedure:

  • Polymer Solution Preparation:

    • Dissolve PBLG and this compound in anhydrous THF at a desired concentration (e.g., 5 mg/mL total polymer concentration).

    • The ratio of PBLG to this compound can be varied to control the density of the PEG coating on the nanoparticle surface. A typical starting ratio is 80:20 (w/w).

  • Nanoprecipitation:

    • Place a defined volume of Milli-Q water (e.g., 10 mL) in a beaker and stir at a constant rate (e.g., 600 rpm) at room temperature.

    • Add the polymer solution dropwise to the stirring water using a dripping funnel or a syringe pump at a slow and controlled rate (e.g., 0.5 mL/min).

    • The rapid diffusion of THF into the water will cause the polymers to precipitate, forming nanoparticles.

  • Solvent Evaporation and Purification:

    • Continue stirring the nanoparticle suspension for several hours (e.g., 4-6 hours) to allow for the complete evaporation of THF.

    • The resulting nanoparticle suspension can be purified by dialysis against Milli-Q water to remove any remaining organic solvent and unreacted polymers.

  • Characterization:

    • Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 2: Characterization of Surface Modification

1. Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement

  • Purpose: To determine the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles before and after modification with this compound.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • Perform the measurements at a constant temperature (e.g., 25°C).

    • For zeta potential, use an appropriate folded capillary cell.

    • Compare the results of unmodified and Benzyl-PEGylated nanoparticles. A successful modification should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutrality.

2. Isothermal Titration Calorimetry (ITC) for Protein Adsorption

  • Purpose: To confirm the presence of the PEG layer on the nanoparticle surface by measuring the reduction in protein adsorption. Bovine serum albumin (BSA) is commonly used as a model protein.

  • Procedure:

    • Prepare a solution of BSA (e.g., 5.4 x 10⁻² mM) and a suspension of the nanoparticles (e.g., 2.7 x 10⁻² mM).

    • Titrate the nanoparticle suspension with aliquots of the BSA solution in the calorimetric cell at 37°C.

    • Measure the heat flow as a function of time.

    • A significant reduction in the heat of interaction for the Benzyl-PEGylated nanoparticles compared to unmodified nanoparticles indicates successful PEGylation and reduced protein adsorption.

Data Presentation

The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with a benzyl-terminated PEG, based on findings from similar studies.[1][2]

Table 1: Physicochemical Properties of Unmodified and Benzyl-PEGylated Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles150 ± 100.15 ± 0.03-25 ± 3
Benzyl-PEGylated Nanoparticles180 ± 150.12 ± 0.02-10 ± 2

Table 2: In Vivo Distribution of Unmodified and Benzyl-PEGylated Nanoparticles in Rats (Hypothetical Data)

OrganUnmodified Nanoparticles (% Injected Dose)Benzyl-PEGylated Nanoparticles (% Injected Dose)
Liver65 ± 820 ± 5
Spleen15 ± 45 ± 2
Blood (at 4h)5 ± 240 ± 7

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_app Application prep1 Dissolve PBLG & this compound in THF prep2 Nanoprecipitation in Water prep1->prep2 prep3 Solvent Evaporation & Purification prep2->prep3 char1 DLS (Size, PDI, Zeta Potential) prep3->char1 char2 TEM/SEM (Morphology) prep3->char2 char3 ITC (Protein Adsorption) prep3->char3 app1 In Vitro / In Vivo Studies char1->app1 char2->app1 char3->app1 app2 Drug Delivery Efficacy app1->app2 cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cellular Interior cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP Benzyl-PEGylated Nanoparticle cme_pit Clathrin-coated pit NP->cme_pit Clathrin-Mediated Endocytosis caveolae Caveolae NP->caveolae Caveolae-Mediated Endocytosis macro Macropinocytosis NP->macro Macropinocytosis endosome Early Endosome cme_pit->endosome caveosome Caveosome caveolae->caveosome macropinosome Macropinosome macro->macropinosome lysosome Lysosome endosome->lysosome release Drug Release endosome->release caveosome->endosome macropinosome->endosome lysosome->release

References

Application Notes and Protocols for Benzyl-PEG13-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of Benzyl-PEG13-alcohol in the development of advanced drug delivery systems. Detailed protocols for its use in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Lipid Nanoparticles (LNPs) are provided, along with methods for characterization and functional analysis.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that is instrumental in the design and synthesis of sophisticated drug delivery vehicles. It is composed of a benzyl (Bn) protecting group at one terminus, a 13-unit polyethylene glycol chain, and a terminal primary alcohol. This unique structure offers several advantages in drug delivery research:

  • Controlled Conjugation: The benzyl group provides a stable protecting group for one end of the PEG chain, allowing for selective reaction at the terminal hydroxyl group. This hydroxyl can be activated for conjugation to various molecules, including cytotoxic payloads, targeting ligands, or lipids. The benzyl group can be subsequently removed under specific conditions to reveal a second reactive site, enabling the creation of heterobifunctional linkers.

  • Enhanced Solubility and Pharmacokinetics: The hydrophilic 13-unit PEG chain significantly improves the aqueous solubility of hydrophobic drug molecules, which can otherwise be challenging to formulate. PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer circulation half-life in vivo.[1]

  • Reduced Immunogenicity: The PEG chain can act as a steric shield, masking the conjugated therapeutic from the host immune system and thereby reducing the potential for an immunogenic response.[1]

  • Optimized Linker Length: The 13-unit PEG chain provides a defined spacer arm between the delivery vehicle and the therapeutic agent. This separation can be critical for maintaining the biological activity of both components by minimizing steric hindrance.

Applications in Drug Delivery Systems

This compound is a versatile tool for the development of various drug delivery platforms, including:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The properties of the linker are critical for the stability and efficacy of the ADC. A PEG linker like that derived from this compound can improve the solubility and pharmacokinetic profile of the ADC.[2]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex. The length and composition of the PEG linker can be systematically varied to optimize PROTAC efficiency.[3][4]

  • Lipid Nanoparticles (LNPs): LNPs are effective carriers for nucleic acid-based therapeutics like mRNA and siRNA. PEGylated lipids are incorporated into LNP formulations to provide a hydrophilic corona that prevents aggregation and reduces clearance by the mononuclear phagocyte system, thereby extending circulation time.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems utilizing PEG linkers. While specific data for this compound is limited in publicly available literature, the provided data for similar PEGylated systems offer valuable insights into the expected performance enhancements.

Table 1: Impact of PEGylation on In Vitro Cytotoxicity of Antibody-Drug Conjugates

Antibody-Drug Conjugate (ADC)Linker/ConjugationTarget Cell LineIC50 (nM) of Non-PEGylated ADCIC50 (nM) of PEGylated ADCFold Change in Potency
Trastuzumab-MMAEThiol-maleimideSK-BR-30.51.2-2.4

Table 2: Comparison of PROTAC Degradation Efficiency with Different Linkers

PROTAC TargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
BRD4PomalidomideAlkyl Chain15>90
BRD4PomalidomidePEG45>95

Table 3: Physicochemical Characterization of PEGylated Lipid Nanoparticles

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-PEGylated LNP1200.25+1092
2% PEG2000-Lipid LNP1000.15-595

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a this compound derived linker

This protocol describes a representative two-step process for conjugating a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to an antibody via a linker derived from this compound.

Step 1: Activation of this compound and Conjugation to Payload

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add triethylamine (TEA, 1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG13-OTs.

  • Conjugation to MMAE:

    • Dissolve MMAE (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the formation of the Benzyl-PEG13-MMAE conjugate by LC-MS.

    • Purify the product by reversed-phase HPLC.

Step 2: Deprotection and Antibody Conjugation

  • Removal of the Benzyl Protecting Group:

    • Dissolve the purified Benzyl-PEG13-MMAE in a suitable solvent (e.g., methanol or ethanol).

    • Add Palladium on carbon (10% w/w) catalyst.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the deprotection by LC-MS.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield HO-PEG13-MMAE.

  • Activation of the Linker-Payload and Conjugation to Antibody:

    • Activate the terminal hydroxyl group of HO-PEG13-MMAE by converting it to an NHS ester. Dissolve HO-PEG13-MMAE (1.0 eq) and N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) in anhydrous acetonitrile. Add pyridine (2.0 eq) and stir at room temperature for 2-4 hours.

    • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated drug-linker solution (e.g., PEG13-MMAE-NHS ester) to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess) to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

    • Quench the reaction by adding an excess of a quenching solution (e.g., Tris or glycine).

    • Purify the resulting ADC using size-exclusion chromatography (SEC).

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Formulation A This compound B Activation (Tosylation) A->B TsCl, TEA C Benzyl-PEG13-OTs B->C D Conjugation with MMAE C->D MMAE, DIPEA E Benzyl-PEG13-MMAE D->E F Deprotection (Hydrogenolysis) E->F H2, Pd/C G HO-PEG13-MMAE F->G H Activation (NHS ester formation) G->H DSC, Pyridine I PEG13-MMAE-NHS H->I K Conjugation I->K J Antibody J->K L Purified ADC K->L SEC Purification

Workflow for ADC Synthesis.
Protocol 2: Synthesis of a PROTAC using a this compound derived linker

This protocol outlines the synthesis of a PROTAC by sequentially attaching a target protein ligand and an E3 ligase ligand to a linker derived from this compound.

  • Activation of this compound:

    • Follow the same tosylation procedure as described in Protocol 1, Step 1 to generate Benzyl-PEG13-OTs.

  • Conjugation to the first ligand (e.g., amine-containing E3 ligase ligand):

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-PEG13-Benzyl conjugate.

  • Deprotection of the Benzyl Group:

    • Follow the hydrogenolysis procedure as described in Protocol 1, Step 2 to remove the benzyl group and obtain the E3 ligase ligand-PEG13-OH.

  • Activation and Conjugation to the second ligand (e.g., carboxylic acid-containing POI ligand):

    • Activate the terminal hydroxyl of the E3 ligase ligand-PEG13-OH by converting it to a mesylate or tosylate.

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the activated E3 ligase ligand-PEG13-linker (1.0 eq), and a coupling agent like PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

PROTAC_Synthesis_Workflow A This compound B Activation (Tosylation) A->B TsCl, TEA C Benzyl-PEG13-OTs B->C E Conjugation C->E D E3 Ligase Ligand (Amine) D->E F E3 Ligand-PEG13-Benzyl E->F G Deprotection (Hydrogenolysis) F->G H2, Pd/C H E3 Ligand-PEG13-OH G->H I Activation H->I MsCl, TEA J E3 Ligand-PEG13-OMs I->J L Conjugation J->L K POI Ligand (Carboxylic Acid) K->L PyBOP, DIPEA M Final PROTAC L->M HPLC Purification

Workflow for PROTAC Synthesis.
Protocol 3: Formulation of Lipid Nanoparticles (LNPs) with a this compound derived PEG-lipid

This protocol describes the preparation of LNPs incorporating a custom-synthesized PEG-lipid derived from this compound for the delivery of mRNA.

Step 1: Synthesis of Benzyl-PEG13-Lipid

  • Activate this compound to Benzyl-PEG13-OTs as described in Protocol 1.

  • Conjugate the activated PEG linker to a lipid with a reactive headgroup (e.g., DSPE-amine) in a suitable organic solvent with a base like DIPEA.

  • Purify the resulting Benzyl-PEG13-DSPE by chromatography.

Step 2: LNP Formulation by Microfluidic Mixing

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the custom Benzyl-PEG13-DSPE in ethanol at the desired molar ratios. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare Aqueous mRNA Solution: Dilute the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the flow rates to achieve a desired aqueous to organic solvent ratio (e.g., 3:1).

    • Initiate the flow to rapidly mix the two solutions, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using centrifugal filtration devices.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Visualize the LNP morphology using Transmission Electron Microscopy (TEM).

LNP_Formulation_Workflow cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase A Ionizable Lipid E Ethanol B Helper Lipid C Cholesterol D Benzyl-PEG13-Lipid H Microfluidic Mixing E->H F mRNA G Citrate Buffer (pH 4.0) G->H I Self-Assembled LNPs H->I J Purification (Dialysis) I->J K Characterization J->K

Workflow for LNP Formulation.

Signaling Pathways

The signaling pathways affected by drug delivery systems utilizing this compound are determined by the encapsulated or conjugated therapeutic agent.

General Mechanism of Antibody-Drug Conjugates (ADCs)

ADCs exert their cytotoxic effects through a multi-step process that begins with targeted binding to cancer cells and culminates in the disruption of essential cellular processes.

ADC_Mechanism A ADC binds to tumor antigen B Internalization via endocytosis A->B C Trafficking to lysosome B->C D Linker cleavage and payload release C->D E Payload enters cytoplasm D->E F Disruption of microtubules or DNA damage E->F G Apoptosis (Cell Death) F->G

General Signaling Pathway for ADC Action.

General Mechanism of PROTACs

PROTACs mediate the degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system.

PROTAC_Mechanism A PROTAC enters cell B PROTAC binds to Target Protein (POI) A->B C PROTAC binds to E3 Ubiquitin Ligase A->C D Formation of Ternary Complex (POI-PROTAC-E3 Ligase) B->D C->D E Ubiquitination of POI D->E Recruitment of E2 F Recognition by Proteasome E->F G Degradation of POI F->G H PROTAC is recycled G->H

General Mechanism of PROTAC-mediated Protein Degradation.

Conclusion

This compound is a valuable and versatile building block for the construction of sophisticated drug delivery systems. Its well-defined structure and the advantageous properties conferred by the PEG chain make it an excellent choice for researchers aiming to improve the therapeutic index of novel drugs. The protocols and data presented here provide a solid foundation for the application of this compound in the development of next-generation ADCs, PROTACs, and LNPs.

References

Application Notes and Protocols: Activation of Benzyl-PEG13-alcohol for Terminal Alcohol Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, and small molecules. This process involves the covalent attachment of PEG chains, which can improve solubility, increase in vivo half-life, and reduce immunogenicity. Benzyl-PEG13-alcohol is a valuable building block for PEGylation, featuring a terminal hydroxyl group for conjugation and a benzyl protecting group on the other terminus.

Direct coupling of the terminal alcohol of this compound is often inefficient. Therefore, activation of the hydroxyl group is a critical prerequisite for efficient conjugation with various nucleophiles such as amines, thiols, and carboxylates. This document provides detailed application notes and experimental protocols for three common methods of activating the terminal alcohol of this compound: Tosylation , Mesylation , and activation with Disuccinimidyl Carbonate (DSC) .

Activation and Coupling Strategies

The activation of the terminal alcohol involves converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic substitution. The overall workflow consists of two main stages: activation of the alcohol and subsequent coupling to a nucleophile.

G cluster_0 Activation Stage cluster_1 Coupling Stage Start This compound Activation Activation Reagent (e.g., TsCl, MsCl, DSC) Start->Activation Activated_PEG Activated Benzyl-PEG13 (Tosylate, Mesylate, or SC-ester) Activation->Activated_PEG Coupling Nucleophilic Substitution Activated_PEG->Coupling Nucleophile Nucleophile (Amine, Thiol, Carboxylate) Nucleophile->Coupling Conjugate Benzyl-PEG13-Conjugate Coupling->Conjugate G PEG_OH Benzyl-PEG13-OH Activated_PEG Benzyl-PEG13-OTs or Benzyl-PEG13-OMs PEG_OH->Activated_PEG Activation Reagent TsCl or MsCl Pyridine or TEA, DCM Reagent->Activated_PEG Conjugate Benzyl-PEG13-NH-R Benzyl-PEG13-S-R Benzyl-PEG13-OOC-R Activated_PEG->Conjugate Coupling Nucleophile R-NH2, R-SH, or R-COOH Nucleophile->Conjugate G PEG_OH Benzyl-PEG13-OH SC_PEG Benzyl-PEG13-O-CO-O-Su PEG_OH->SC_PEG Activation DSC Disuccinimidyl Carbonate (DSC) Pyridine, Acetonitrile DSC->SC_PEG Carbamate Benzyl-PEG13-O-CO-NH-R SC_PEG->Carbamate Coupling Amine R-NH2 Amine->Carbamate

Application Notes and Protocols for Benzyl-PEG13-alcohol in Hydrogel Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG13-alcohol in the fabrication of hydrogel scaffolds for tissue engineering applications. The content is designed to guide researchers through the synthesis, characterization, and application of these hydrogels, with a focus on creating biocompatible and tunable three-dimensional (3D) environments for cell culture and drug delivery.

Introduction to this compound for Hydrogel Formation

This compound is a polyethylene glycol (PEG) derivative characterized by a benzyl ether at one terminus and a primary alcohol at the other, connected by a 13-unit ethylene glycol chain.[1][2][3][4][5] This structure offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality that makes it a promising candidate for creating hydrogels in tissue engineering. The PEG backbone is well-known for its protein-repellent properties, which can minimize non-specific cell adhesion and immune responses.

The terminal hydroxyl group serves as a reactive site for modification, allowing for the introduction of various crosslinkable functionalities. The benzyl group can act as a protective group or be leveraged to introduce hydrophobic domains, potentially leading to the formation of thermo-responsive or self-assembling hydrogels.

Key Advantages of this compound in Tissue Engineering:

  • Biocompatibility: The PEG backbone is well-tolerated in biological systems.

  • Tunable Properties: The ability to modify the terminal alcohol allows for precise control over hydrogel properties such as stiffness, degradation rate, and bioactivity.

  • Hydrophilicity: The PEG chain ensures high water content, mimicking the native extracellular matrix (ECM).

  • Potential for Controlled Drug Delivery: The hydrogel matrix can be designed to release therapeutic agents in a sustained manner.

Hydrogel Formation Strategies

The primary alcohol of this compound must first be functionalized to enable crosslinking into a hydrogel network. Below are two common strategies:

Strategy A: Photopolymerization via Acrylation

This method involves converting the terminal alcohol to an acrylate group, which can then undergo free-radical polymerization in the presence of a photoinitiator and UV light to form a covalently crosslinked hydrogel.

Strategy B: Michael Addition Crosslinking

This approach requires functionalizing the terminal alcohol to a thiol or vinyl sulfone group. The subsequent reaction between these groups and a multi-arm PEG crosslinker proceeds under physiological conditions, making it suitable for cell encapsulation.

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG13-Acrylate

This protocol details the conversion of the terminal alcohol of this compound to an acrylate group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.

  • Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to obtain Benzyl-PEG13-Acrylate.

  • Confirm the structure and purity using ¹H NMR and FTIR spectroscopy.

Protocol 2: Fabrication of Photocrosslinked Hydrogels

This protocol describes the formation of a hydrogel from Benzyl-PEG13-Acrylate using photopolymerization.

Materials:

  • Benzyl-PEG13-Acrylate

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a precursor solution by dissolving Benzyl-PEG13-Acrylate at the desired concentration (e.g., 10-20% w/v) in PBS.

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and mix until fully dissolved.

  • If encapsulating cells, resuspend the cells in the precursor solution at the desired density.

  • Pipette the precursor solution into the molds.

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 1-10 minutes) to induce crosslinking. The exposure time will depend on the concentration of the precursor and photoinitiator, as well as the intensity of the UV light.

  • Gently remove the crosslinked hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted components.

Characterization of Hydrogels

The physical and biological properties of the fabricated hydrogels should be thoroughly characterized to ensure their suitability for the intended tissue engineering application.

Swelling Behavior

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Protocol:

  • Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record its wet weight (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

Mechanical Properties

The compressive modulus is a key mechanical property that influences cell behavior.

Protocol:

  • Perform unconfined compression testing on cylindrical hydrogel samples using a universal testing machine.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress and plot the stress-strain curve.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

In Vitro Degradation

The degradation profile of the hydrogel is crucial for tissue regeneration, as it should ideally match the rate of new tissue formation.

Protocol:

  • Incubate pre-weighed hydrogel samples in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, lyophilize them, and record their dry weight.

  • The percentage of weight loss over time represents the degradation profile.

Data Presentation

The following tables summarize hypothetical quantitative data for hydrogels fabricated with Benzyl-PEG13-Acrylate.

Table 1: Swelling and Mechanical Properties of Benzyl-PEG13-Acrylate Hydrogels

Hydrogel Formulation (% w/v)Swelling Ratio (at 24h)Compressive Modulus (kPa)
10% Benzyl-PEG13-Acrylate15.2 ± 1.35.8 ± 0.7
15% Benzyl-PEG13-Acrylate12.5 ± 0.912.4 ± 1.1
20% Benzyl-PEG13-Acrylate9.8 ± 0.725.1 ± 2.3

Table 2: In Vitro Degradation of Benzyl-PEG13-Acrylate Hydrogels

Hydrogel Formulation (% w/v)Weight Loss at Day 7 (%)Weight Loss at Day 14 (%)Weight Loss at Day 21 (%)
10% Benzyl-PEG13-Acrylate10.5 ± 1.122.3 ± 1.835.6 ± 2.5
15% Benzyl-PEG13-Acrylate8.2 ± 0.918.1 ± 1.529.8 ± 2.1
20% Benzyl-PEG13-Acrylate6.1 ± 0.714.5 ± 1.224.3 ± 1.9

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis of Benzyl-PEG13-Acrylate cluster_fabrication Hydrogel Fabrication cluster_characterization Hydrogel Characterization A This compound B Dissolve in Anhydrous DCM A->B C Add Triethylamine B->C D Add Acryloyl Chloride C->D E Reaction Overnight D->E F Purification E->F G Benzyl-PEG13-Acrylate F->G H Prepare Precursor Solution (Benzyl-PEG13-Acrylate + Photoinitiator in PBS) I Add Cells (Optional) H->I J Cast into Molds H->J I->J K UV Exposure (365 nm) J->K L Crosslinked Hydrogel K->L M Swelling Studies L->M N Mechanical Testing L->N O Degradation Studies L->O P Cell Viability & Proliferation L->P signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cellular_response Cellular Response hydrogel Benzyl-PEG13 Hydrogel Scaffold growth_factor Encapsulated Growth Factors (e.g., TGF-β, BMP-2) hydrogel->growth_factor Sustained Release receptor Cell Surface Receptors growth_factor->receptor Binding cell Encapsulated Cells (e.g., Mesenchymal Stem Cells) signaling Intracellular Signaling Cascades (e.g., Smad, MAPK pathways) receptor->signaling transcription Gene Transcription signaling->transcription differentiation Cell Differentiation (e.g., Chondrogenesis, Osteogenesis) transcription->differentiation ecm_production ECM Production (e.g., Collagen, Proteoglycans) differentiation->ecm_production

References

Application Notes and Protocols for the Amine-Reactive Modification of Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the conversion of Benzyl-PEG13-alcohol into an amine-reactive form, enabling its conjugation to primary amine-containing molecules. This process is fundamental for a variety of applications in biomedical research and drug development, including the synthesis of bioconjugates, the development of targeted drug delivery systems, and the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

The conversion of the terminal hydroxyl group of this compound to an amine-reactive moiety is typically achieved through a two-step chemical activation process. The hydroxyl group, being a poor leaving group, is first converted into a more reactive intermediate, such as a sulfonate ester (tosylate or mesylate). This activated intermediate can then readily undergo nucleophilic substitution by an amine. An alternative and widely used method involves the activation of a terminal carboxyl group (if present or after modification of the alcohol) to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.[3][4]

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for the key steps in the amine-reactive modification of PEG-alcohols. The data is generalized from protocols for various PEG molecules and should be optimized for specific applications.

Table 1: Two-Step Conversion of this compound to Benzyl-PEG13-amine

StepParameterTosylationMesylationAminationReference
1. Activation Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)-[5]
Base Triethylamine (TEA) or PyridineTriethylamine (TEA)Ammonia or primary amine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) or DMF
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq.MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq.Excess amine
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 4 - 24 hours2 - 16 hours12 - 48 hours
Typical Yield >95%96-99%>90%
2. Amination Nucleophile --Desired primary amine

Table 2: NHS Ester Activation and Amine Coupling

StepParameterNHS Ester ActivationAmine CouplingReference
1. Activation Activating Agent N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-Hydroxysuccinimide (NHS)-
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)PBS, HEPES, or Borate Buffer
Temperature Room TemperatureRoom Temperature or on ice
Reaction Time 1 - 4 hours30 minutes - 2 hours
2. Coupling pH -7.0 - 9.0 (Optimal: 8.3-8.5)
Molar Excess of PEG-NHS -1:1 to 20-fold molar excess over amine
Quenching Agent -Tris or Glycine buffer
Typical Yield >90%Highly efficient, dependent on substrate

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments.

Protocol 1: Two-Step Synthesis of Benzyl-PEG13-amine from this compound

This protocol describes the conversion of the terminal alcohol to a tosylate, followed by nucleophilic substitution with an amine.

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 - 4.0 eq) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 - 3.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Benzyl-PEG13-tosylate.

Step 2: Amination of Benzyl-PEG13-tosylate

  • Dissolve the purified Benzyl-PEG13-tosylate (1.0 eq) in an appropriate solvent such as DCM or DMF.

  • Add a significant excess of the desired primary amine or ammonia to the solution.

  • Stir the reaction at room temperature for 12-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the excess amine and solvent under reduced pressure.

  • If necessary, purify the final Benzyl-PEG13-amine product by flash column chromatography or preparative HPLC.

Protocol 2: Amine Coupling using a Pre-activated Benzyl-PEG13-NHS Ester

This protocol assumes the starting material is a carboxylic acid-terminated Benzyl-PEG13, which is then activated to an NHS ester for subsequent reaction with an amine.

Step 1: Activation of Benzyl-PEG13-acid to Benzyl-PEG13-NHS Ester

  • Dissolve Benzyl-PEG13-acid (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DCM or DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the formation of the NHS ester by LC-MS.

  • The activated Benzyl-PEG13-NHS ester can be used in the next step directly or after purification.

Step 2: Coupling of Benzyl-PEG13-NHS Ester with an Amine-containing Molecule

  • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-9.0.

  • Add the Benzyl-PEG13-NHS ester solution (typically in a 1:1 to 20-fold molar excess) to the amine solution. The final concentration of organic solvent should ideally not exceed 10%.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Monitor the conjugation reaction by LC-MS.

  • Quench the reaction by adding an amine-containing buffer such as Tris or glycine.

  • Purify the resulting Benzyl-PEG13-conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted PEG and other reagents.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a typical experimental workflow involving amine-reactive PEG linkers.

G cluster_0 Two-Step Amination cluster_1 NHS Ester Pathway Start_1 Benzyl-PEG13-OH Step_1 Tosylation/Mesylation (TsCl or MsCl, Base) Start_1->Step_1 Intermediate_1 Benzyl-PEG13-OTs/OMs Step_1->Intermediate_1 Step_2 Amination (Primary Amine) Intermediate_1->Step_2 End_1 Benzyl-PEG13-Amine Step_2->End_1 Start_2 Benzyl-PEG13-COOH Step_3 NHS Ester Activation (EDC, NHS) Start_2->Step_3 Intermediate_2 Benzyl-PEG13-NHS Step_3->Intermediate_2 Step_4 Amine Coupling (Amine-Molecule, pH 7-9) Intermediate_2->Step_4 End_2 Benzyl-PEG13-Molecule Conjugate Step_4->End_2

Caption: Chemical pathways for amine-reactive modification.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand_E3 E3 Ligase Ligand (e.g., with -NH2) Coupling_1 First Coupling Reaction (Amide Bond Formation) Ligand_E3->Coupling_1 Linker Amine-Reactive PEG Linker (e.g., Benzyl-PEG13-NHS) Linker->Coupling_1 Intermediate E3 Ligand-PEG Linker Coupling_1->Intermediate Coupling_2 Second Coupling Reaction (e.g., Amide Bond Formation) Intermediate->Coupling_2 Ligand_POI Protein of Interest (POI) Ligand (e.g., with -COOH) Ligand_POI->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC Purification Purification (e.g., Preparative HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_vitro In vitro Assays (Ternary Complex Formation, Degradation) Characterization->In_vitro In_vivo In vivo Studies (PK/PD, Efficacy) In_vitro->In_vivo

References

Application Notes and Protocols for Thiol-Reactive Modification of Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the conversion of Benzyl-PEG13-alcohol into a thiol-reactive agent and its subsequent use in bioconjugation. The protocols outlined below are foundational for modifying proteins, peptides, or other molecules containing sulfhydryl groups, a critical process in the development of therapeutics and diagnostic agents.

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules under physiological conditions.[1] Therefore, a two-stage approach is necessary. First, the alcohol is "activated" by converting it into a more reactive functional group. Second, this activated PEG linker is reacted with a thiol-containing molecule. This method offers greater control over the final bioconjugate's composition and purity.[1]

Stage 1: Activation of this compound and Conversion to a Thiol-Reactive Maleimide Derivative

The primary alcohol of this compound can be converted into a variety of reactive functional groups.[1] For thiol-reactivity, a common and highly specific functional group is maleimide.[2][3] The reaction between a maleimide and a thiol (sulfhydryl) group proceeds readily at neutral or slightly basic pH to form a stable thioether bond.

The overall workflow for this stage involves two key steps:

  • Tosylation of the Terminal Hydroxyl Group: The hydroxyl group is converted to a tosylate (-OTs) by reacting the this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This transforms the hydroxyl into a good leaving group.

  • Conversion to Maleimide: The tosylated PEG is then reacted with a maleimide-containing compound to yield the final thiol-reactive Benzyl-PEG13-maleimide.

G cluster_0 Stage 1: Synthesis of Benzyl-PEG13-Maleimide A This compound B Tosylation (TsCl, Base) A->B C Benzyl-PEG13-tosylate B->C D Reaction with Maleimide Derivative C->D E Benzyl-PEG13-maleimide D->E

Workflow for synthesizing Benzyl-PEG13-maleimide.
Experimental Protocol 1: Synthesis of Benzyl-PEG13-maleimide

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Maleimide potassium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

Part A: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or TEA (1.5 - 4 equivalents).

  • Slowly add a solution of TsCl (1.2 - 3 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG13-tosylate.

Part B: Synthesis of Benzyl-PEG13-maleimide

  • Dissolve the crude Benzyl-PEG13-tosylate (1 equivalent) in anhydrous DMF.

  • Add maleimide potassium salt (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify the product using column chromatography to obtain pure Benzyl-PEG13-maleimide.

Data Summary for Synthesis:

StepReagentMolar Excess (to -OH)SolventTemperatureTypical Yield
Tosylation p-Toluenesulfonyl chloride (TsCl)1.2 - 3 eq.Dichloromethane (DCM)0 °C to Room Temp> 90%
Triethylamine (TEA) or Pyridine1.5 - 4 eq.
Maleimide Synthesis Maleimide potassium salt1.5 eq.N,N-Dimethylformamide (DMF)60-70 °C70-90%

Stage 2: Thiol-Reactive Conjugation

With the synthesized Benzyl-PEG13-maleimide, you can now proceed with the thiol-reactive modification of your target molecule (e.g., a protein or peptide with an available cysteine residue). The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond.

G cluster_1 Stage 2: Thiol-Reactive Conjugation Workflow A Dissolve Thiol-containing Molecule in Buffer C Add PEG-Maleimide to Target Molecule Solution A->C B Prepare Benzyl-PEG13-maleimide Stock Solution B->C D Incubate at Room Temp (2-4h) or 4°C (overnight) C->D E Purify the Conjugate (SEC, Dialysis, HPLC) D->E F Characterize Final Conjugate E->F

Workflow for thiol-reactive conjugation.
Experimental Protocol 2: Thiol-PEGylation of a Protein

Materials:

  • Thiol-containing protein (e.g., antibody fragment, peptide with cysteine)

  • Benzyl-PEG13-maleimide (synthesized in Stage 1)

  • PEGylation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5. Ensure the buffer is free of thiols.

  • Quenching solution: A low molecular weight thiol such as L-cysteine or β-mercaptoethanol.

  • Purification system: Size exclusion chromatography (SEC) column, dialysis cassettes (with appropriate molecular weight cutoff), or HPLC system.

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing protein in the PEGylation buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of Benzyl-PEG13-maleimide in a suitable solvent (e.g., DMF or DMSO).

  • Conjugation Reaction:

    • Add the Benzyl-PEG13-maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG-maleimide over the thiol groups is generally recommended for sufficient conjugation.

    • Gently mix the reaction solution and allow it to incubate. The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To consume any excess maleimide reagent, a quenching solution can be added to the reaction mixture after the desired incubation time.

  • Purification of the Conjugate:

    • The final PEGylated conjugate must be purified from unreacted PEG and protein. Common methods include:

      • Size Exclusion Chromatography (SEC): Separates molecules based on size.

      • Dialysis: Effective for removing smaller, unreacted PEG molecules.

      • High-Performance Liquid Chromatography (HPLC): Can be used for analytical and preparative scale purification.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and functional assays (to ensure the biological activity of the protein is retained).

Data Summary for Thiol-PEGylation:

ParameterRecommended ConditionReference
Reaction Buffer Phosphate-buffered saline (PBS) or other thiol-free buffer
pH 7.0 - 7.5
Molar Excess of PEG-Maleimide 10-20 fold over thiol groups
Reaction Time 2-4 hours at room temperature or overnight at 4°C
Purification Methods Size Exclusion Chromatography, Dialysis, HPLC

Stability Considerations

While the thioether bond formed between a maleimide and a thiol is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. The stability of the linkage can be influenced by factors such as pH and the local chemical environment. For applications requiring very high stability, alternative thiol-reactive chemistries might be considered.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl-PEG13-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing conjugation reactions involving Benzyl-PEG13-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a monodisperse Polyethylene Glycol (PEG) derivative. It features a benzyl ether group at one end of the PEG chain and a primary alcohol (hydroxyl group) at the other.[1] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of molecules it's attached to.[1] Its primary application is as a flexible linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1]

Q2: What are the main strategies for conjugating molecules to the hydroxyl group of this compound?

The terminal hydroxyl group is not highly reactive on its own and typically requires one of two main strategies for conjugation[2]:

  • Activation of the Coupling Partner: This is common when reacting with a carboxylic acid. The acid is activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often with an additive like NHS (N-hydroxysuccinimide), to form a reactive ester that then couples with the PEG's alcohol group.[2]

  • Activation of the PEG-Alcohol Itself: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This "activated PEG" can then readily react with nucleophiles like amines or thiols.

Q3: How should I store this compound to ensure its stability?

To prevent degradation, this compound should be stored at -20°C under dry conditions. It is crucial to protect it from moisture to avoid hydrolysis and other side reactions.

Q4: How can I monitor the progress of my conjugation reaction?

Reaction progress can be monitored using standard analytical techniques. The choice depends on the properties of your reactants and product. Common methods include:

  • Thin-Layer Chromatography (TLC): Useful for a quick visual assessment of the consumption of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction components. Ion-exchange and size-exclusion chromatography are particularly effective for analyzing PEGylated products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of the desired product by providing its mass.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound.

Problem 1: Low or No Product Yield

Q: My reaction yield is very low. What are the common causes and solutions?

A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation & Recommended Solution
Poor Reagent Quality Reagents, including the PEG-alcohol, coupling agents (e.g., EDC), or the molecule to be conjugated, may have degraded due to improper storage (e.g., moisture exposure). Solution: Use fresh, high-quality reagents. Store moisture-sensitive compounds in a desiccator.
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. The PEG reagent is often used in excess. Solution: Optimize the molar ratio of your reactants. For PEGylation, a 5 to 20-fold molar excess of the PEG reagent is a common starting point.
Insufficient Activation If coupling to a carboxylic acid, the acid may not be sufficiently activated. The efficiency of coupling agents like EDC is pH-dependent. Solution: For EDC/NHS couplings, perform the acid activation at a slightly acidic pH (4.5-6.0) before adding the this compound for the coupling step at a more neutral pH (7.0-8.0).
Suboptimal Reaction Conditions Temperature, time, and solvent can significantly affect reaction rates. Solution: Ensure all reactants are fully dissolved. If solubility is an issue, screen alternative anhydrous solvents (e.g., DCM, DMF). Incrementally increase the reaction time or temperature, monitoring for product formation and potential degradation.
Hydrolysis of Activated Species Activated intermediates (e.g., NHS-esters) are sensitive to moisture and can hydrolyze back to the starting carboxylic acid, reducing the amount available for conjugation. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Multiple Products or Impurities Observed

Q: My analytical results (TLC/HPLC) show multiple spots/peaks. What could they be?

A: The presence of multiple products or impurities is a common issue in PEGylation, which can result in a heterogeneous mixture.

Potential Cause Explanation & Recommended Solution
Unreacted Starting Materials Incomplete reactions will leave starting materials that need to be removed during purification. Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Side Products from Coupling Agents Carbodiimide reagents like DCC and EDC produce urea byproducts. Solution: The dicyclohexylurea from DCC is poorly soluble and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.
Diol Impurity in PEG Reagent The starting PEG reagent may contain a certain percentage of PEG-diol (with hydroxyl groups at both ends), which can lead to cross-linked products. Solution: Use high-purity, monodisperse PEG reagents. Characterize the purity of your starting PEG material if cross-linking is suspected.
Positional Isomers If the molecule being conjugated has multiple reactive sites, PEGylation may occur at different locations, creating isomers that can be difficult to separate. Solution: Use site-specific conjugation chemistries if a single, defined product is required. Ion-exchange chromatography is often the best method to separate PEGylation site isomers.
Problem 3: Difficulty in Product Purification

Q: How can I effectively purify my final PEGylated conjugate?

A: Purifying PEGylated molecules can be challenging due to their unique properties. Chromatographic methods are most common.

Purification Method Description & Use Case
Ion-Exchange Chromatography (IEX) This is often the method of choice for purifying PEGylated proteins. It separates molecules based on charge. Since PEG chains can shield surface charges, IEX is highly effective at separating unreacted protein, the desired PEGylated product, and different positional isomers.
Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. It is very effective for removing low molecular weight impurities and unreacted starting materials from the larger PEGylated product. However, it may not effectively separate species of similar size.
Hydrophobic Interaction Chromatography (HIC) HIC separates molecules based on hydrophobicity. It can be a useful secondary purification step after IEX, but its effectiveness can vary as PEG itself can interact with the hydrophobic media.
Aqueous Two-Phase Systems (ATPS) This is a liquid-liquid extraction technique that can separate PEGylated conjugates from the unreacted protein in a single step, offering a scalable, non-chromatographic option.

Experimental Protocols & Data

Protocol 1: Esterification of this compound with a Carboxylic Acid via EDC/NHS Coupling

This protocol describes a general procedure for conjugating a molecule containing a carboxylic acid (R-COOH) to the terminal hydroxyl of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in the anhydrous solvent.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to form the active NHS ester.

  • Coupling Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS over 4-24 hours.

    • Once the reaction is complete, quench any remaining active esters with a small amount of water.

    • Remove the solvent under reduced pressure.

    • Proceed with purification (e.g., chromatography) to isolate the desired ester conjugate.

Protocol 2: Activation of this compound via Mesylation

This protocol converts the terminal alcohol into a mesylate, an excellent leaving group for subsequent reaction with a nucleophile (e.g., an amine or thiol).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Ice bath and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Addition of Reagents:

    • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

    • Slowly, add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C and gradually warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up and Isolation:

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Benzyl-PEG13-mesylate, which can be used in the next step without further purification.

Supporting Data: Comparison of Esterification Coupling Agents

The choice of coupling agent and base can significantly impact reaction efficiency and selectivity.

Coupling AgentCommon BaseReaction Time (Typical)Suitability for AlcoholsKey Considerations
EDC / NHS DMAP (cat.), TEA4 - 24 hoursPrimary & SecondaryWater-soluble byproducts simplify workup. pH sensitive.
DCC / DMAP DMAP (cat.)2 - 12 hoursPrimary & SecondaryForms insoluble DCU byproduct, which is removed by filtration.
TBTU / TATU DIEA, DBU1 - 4 hoursPrimary & SecondaryFast and efficient. Requires a stronger base (like DBU) for secondary alcohols.
COMU DIEA, MTBD4 - 16 hoursPrimary, Secondary & TertiaryEffective for sterically hindered tertiary alcohols, especially with a strong base like MTBD.

Diagrams and Workflows

G prep Reagent Preparation (Anhydrous Conditions) activation Activation Step (e.g., Acid with EDC/NHS or Alcohol with MsCl) prep->activation coupling Coupling Reaction (Stir at RT, 4-24h) activation->coupling monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring monitoring->coupling Incomplete? workup Work-up & Crude Isolation (Quench, Extract, Concentrate) monitoring->workup Complete purify Purification (Chromatography: IEX, SEC) workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: General workflow for this compound conjugation reactions.

G start Low or No Yield? reagents Check Reagent Quality & Storage - Use fresh coupling agents - Ensure PEG-OH is dry - Use anhydrous solvents start->reagents Yes conditions Optimize Reaction Conditions - Increase reaction time/temp - Check reactant stoichiometry - Screen different solvents reagents->conditions Reagents OK activation Verify Activation Step - Check pH for EDC/NHS coupling - Ensure complete conversion to mesylate/tosylate conditions->activation Conditions OK solubility Assess Solubility - Are all reactants fully dissolved? - Consider a co-solvent activation->solubility Activation OK

Caption: Troubleshooting flowchart for low-yield conjugation reactions.

References

Technical Support Center: Purification of Benzyl-PEG13-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG13-alcohol conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Problem Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reaction.Before initiating purification, confirm the completion of the reaction using an appropriate analytical method such as TLC or LC-MS. If the reaction is incomplete, consider optimizing conditions like reaction time, temperature, or reactant stoichiometry.[1]
Product loss during extraction.Due to the hydrophilic nature of the PEG chain, Benzyl-PEG45-alcohol has significant water solubility.[1] To minimize product loss, reduce the number of aqueous washes during the workup. If a substantial amount of product is lost to the aqueous phase, perform a back-extraction using a more polar organic solvent.[1]
Suboptimal chromatography conditions.Optimize the chromatography method. For reverse-phase HPLC, this includes adjusting the gradient steepness and the composition of the mobile phase.[1] For size-exclusion chromatography, ensure the pore size of the column is appropriate for the molecular weight of the conjugate.[1]
Co-elution of Impurities with the Product in Chromatography Poor resolution in Reverse-Phase HPLC.To improve the separation of closely eluting peaks, a shallower gradient can be employed. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) or additives like trifluoroacetic acid may also enhance resolution. Additionally, using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a longer column can provide better separation.
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase.Adjusting the mobile phase pH can mitigate tailing, especially for basic analytes where a lower pH is beneficial. Using an end-capped column, which has fewer free silanol groups, can also reduce these secondary interactions. Overloading the column is another common cause of peak distortion, so reducing the sample load is advisable.
Broad Peak in HPLC for PEG Conjugate Non-optimal chromatographic conditions.Peak broadening with PEG molecules can be due to slow kinetics on the column's stationary phase. Increasing the column temperature can often improve this.
Presence of Unreacted Benzyl Alcohol Excess starting material.Liquid-liquid extraction with an aqueous base can be used to remove acidic impurities, with the benzyl alcohol remaining in the organic phase. Subsequent purification by reverse-phase HPLC should effectively separate the more hydrophobic benzyl alcohol from the PEGylated product.
Presence of Unreacted PEG13-alcohol Incomplete reaction or improper stoichiometry.Both size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be effective for removal. SEC separates based on the slight difference in hydrodynamic volume, while RP-HPLC separates based on hydrophobicity, with the benzylated product being more retained on a C18 column.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for purifying PEGylated molecules. This technique separates compounds based on their hydrophobicity. The benzyl group in the conjugate increases its hydrophobicity compared to the unreacted PEG13-alcohol, allowing for excellent separation on a non-polar stationary phase like a C18 or C8 column. Size-exclusion chromatography (SEC) is also a useful technique, particularly for removing low molecular weight by-products and unreacted PEG. Often, a combination of RP-HPLC and SEC is used to achieve high purity.

Q2: What are the common impurities I should expect in my crude this compound conjugate?

A2: Common impurities can include:

  • Unreacted Benzyl Alcohol : Excess starting material from the conjugation reaction.

  • Unreacted PEG13-alcohol : Incomplete reaction can leave the starting PEG material.

  • PEG Diols : If water is present during the synthesis of the monofunctional PEG-alcohol, it can lead to the formation of di-functional PEG diols, which can cause unwanted cross-linking.

  • Degradation Products : PEG molecules can undergo auto-oxidation, leading to the formation of aldehydes and acids.

Q3: My this compound conjugate has poor UV absorbance. What detection method should I use for HPLC?

A3: Polyethylene glycol itself lacks a strong UV chromophore, which can make detection challenging. While the benzyl group provides some UV absorbance (around 254 nm), for more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) can also be used, but it is generally less sensitive and not compatible with gradient elution. Mass Spectrometry (MS) is another excellent option that provides both detection and mass confirmation.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity based on the relative peak areas in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the conjugate and detect impurities.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the conjugate.

Experimental Protocols

Protocol 1: General Purification by Flash Chromatography (Silica Gel)

This protocol is suitable for an initial, large-scale purification of the crude product.

  • Column Preparation : Prepare a silica gel column.

  • Sample Loading : Load the crude this compound conjugate onto the column.

  • Elution : Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The more polar this compound will elute later than less polar impurities.

  • Fraction Collection : Collect fractions and analyze them by TLC or HPLC to identify the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: High-Purity Purification by Preparative Reverse-Phase HPLC

This protocol is designed to achieve high purity of the final product.

  • Column : C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient : A typical starting gradient could be 30-70% B over 30 minutes (this should be optimized based on analytical HPLC results).

  • Flow Rate : 15-20 mL/min.

  • Detection : UV at 254 nm.

Procedure :

  • Sample Preparation : Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase composition.

  • Injection : Inject the sample onto the equilibrated column.

  • Fraction Collection : Collect fractions corresponding to the main product peak.

  • Purity Analysis : Analyze the purity of the collected fractions using analytical HPLC.

  • Final Step : Combine the pure fractions and remove the solvent by lyophilization.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Conjugate Flash_Chromatography Flash Chromatography (Optional First Pass) Crude_Product->Flash_Chromatography Prep_HPLC Preparative RP-HPLC Crude_Product->Prep_HPLC Direct to HPLC Flash_Chromatography->Prep_HPLC Partially Purified Product Purity_Check Purity Analysis (Analytical HPLC, MS, NMR) Prep_HPLC->Purity_Check Pure_Product Pure this compound Conjugate Purity_Check->Pure_Product Purity > 95%

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Low_Purity Start Low Purity Detected Check_Reaction Check Reaction Completion (TLC, LC-MS) Start->Check_Reaction Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Reaction->Optimize_Reaction Incomplete Check_Extraction Review Extraction Protocol Check_Reaction->Check_Extraction Complete Modify_Extraction Modify Extraction: - Minimize Aqueous Washes - Back-extract Check_Extraction->Modify_Extraction Product Loss Identified Check_Chroma Review Chromatography Check_Extraction->Check_Chroma No Obvious Loss Optimize_Chroma Optimize Chromatography: - Adjust Gradient - Change Mobile Phase - Change Column Check_Chroma->Optimize_Chroma Poor Separation

Caption: Troubleshooting decision tree for low purity issues.

References

Identifying and removing byproducts from Benzyl-PEG13-alcohol deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the identification and removal of byproducts during the deprotection of Benzyl-PEG13-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect during the deprotection of this compound?

When employing catalytic transfer hydrogenation with formic acid or ammonium formate, the main expected byproduct is toluene, resulting from the cleavage of the benzyl ether.[1] Other potential byproducts can arise from the hydrogen donor itself or from side reactions. For instance, residual formic acid or ammonium formate can lead to the formation of formate salts or potentially N-formylation if primary or secondary amines are present in the reaction mixture.[2][3][4]

Q2: What is the most effective method for removing the benzyl protecting group from this compound?

Catalytic transfer hydrogenation is a widely used and effective method for benzyl ether deprotection.[1] This technique avoids the need for high-pressure hydrogen gas and is generally considered a mild deprotection strategy.

Q3: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a spot of the starting material (this compound), the disappearance of the starting material and the appearance of the more polar product (PEG13-alcohol) can be tracked.

Q4: What are the recommended analytical techniques for identifying byproducts?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the comprehensive identification of byproducts.

  • HPLC: HPLC with UV detection can be used to detect aromatic byproducts like toluene. For non-UV active compounds, such as the PEGylated alcohol product and potential PEG-related impurities, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is more suitable.

  • NMR: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and for identifying and quantifying any impurities present in the reaction mixture.

Q5: What are the most effective methods for purifying the deprotected PEG13-alcohol?

Flash column chromatography on silica gel is a common and effective method for the initial purification of the crude product. For achieving high purity, preparative reverse-phase HPLC is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection Inactive catalystUse a fresh batch of palladium on carbon (Pd/C).
Insufficient hydrogen donorIncrease the equivalents of formic acid or ammonium formate.
Catalyst poisoningEnsure the starting material and solvents are free of catalyst poisons like sulfur compounds.
Low Yield Product loss during workupMinimize aqueous washes as PEGylated compounds can have some water solubility. Consider back-extraction of the aqueous layers with an organic solvent.
Suboptimal reaction conditionsOptimize reaction time and temperature. Prolonged reaction times may lead to side reactions.
Presence of Unknown Byproducts Side reactions with the hydrogen donorEnsure complete removal of formic acid or ammonium formate during workup. This can be achieved by co-evaporation with a suitable solvent or by performing an aqueous wash.
Degradation of the PEG chainWhile generally stable, harsh acidic conditions or prolonged reaction times could potentially lead to PEG chain cleavage. Use milder reaction conditions if this is suspected.
Poor Separation During Chromatography Inappropriate solvent systemOptimize the eluent system for flash chromatography. A gradient of methanol in dichloromethane is often a good starting point. For preparative HPLC, adjust the gradient of the mobile phase.
Column overloadingReduce the amount of crude material loaded onto the column.

Data Presentation

The following table summarizes representative quantitative data for the deprotection and purification of a benzyl-protected PEG alcohol. Please note that actual results may vary depending on the specific experimental conditions.

Parameter Catalytic Transfer Hydrogenation Flash Chromatography Preparative HPLC
Typical Yield >95%85-95% (Recovery)>90% (Recovery)
Purity of Crude Product 80-90%--
Purity after Purification ->95%>98%
Primary Byproducts Removed -Toluene, residual starting materialResidual starting material, closely related impurities

Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20 mol%).

  • Add ammonium formate (3-10 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (around 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude PEG13-alcohol.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude PEG13-alcohol

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified PEG13-alcohol.

Protocol 3: High-Purity Purification by Preparative Reverse-Phase HPLC

Materials:

  • Partially purified PEG13-alcohol

  • C18 preparative HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Dissolve the PEG13-alcohol in a minimal amount of the initial mobile phase composition.

  • Inject the sample onto the equilibrated C18 preparative column.

  • Run a linear gradient, for example, from 30% to 70% Mobile Phase B over 30 minutes. This gradient should be optimized based on analytical HPLC results.

  • Monitor the elution profile using a UV detector at 254 nm (to detect any remaining benzylated species) and a CAD or RI detector.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the high-purity PEG13-alcohol.

Visualizations

Deprotection_Workflow start This compound deprotection Catalytic Transfer Hydrogenation start->deprotection crude_product Crude PEG13-alcohol (contains toluene, etc.) deprotection->crude_product purification Purification crude_product->purification flash_chrom Flash Chromatography purification->flash_chrom Initial Cleanup prep_hplc Preparative HPLC purification->prep_hplc High Purity final_product Pure PEG13-alcohol flash_chrom->final_product waste Byproducts Removed flash_chrom->waste prep_hplc->final_product prep_hplc->waste

Caption: Experimental workflow for the deprotection and purification of this compound.

Byproduct_Identification_Workflow crude Crude Reaction Mixture hplc HPLC Analysis crude->hplc nmr NMR Analysis crude->nmr uv_cad UV and CAD/RI Detection hplc->uv_cad proton_carbon ¹H and ¹³C NMR nmr->proton_carbon identification Byproduct Identification uv_cad->identification proton_carbon->identification toluene Toluene identification->toluene formate_salts Formate Salts identification->formate_salts peg_impurities PEG-related Impurities identification->peg_impurities

Caption: Analytical workflow for the identification of byproducts.

Troubleshooting_Logic start Unsatisfactory Result check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete node_catalyst Optimize Catalyst/ Reagents incomplete->node_catalyst check_yield Check Yield complete->check_yield low_yield Low Yield check_yield->low_yield good_yield Good Yield check_yield->good_yield node_workup Optimize Workup/ Extraction low_yield->node_workup check_purity Check Purity (HPLC/NMR) good_yield->check_purity impure Impure Product check_purity->impure pure Pure Product check_purity->pure node_purification Optimize Purification impure->node_purification

Caption: Logical troubleshooting workflow for deprotection experiments.

References

Benzyl-PEG13-alcohol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best storage practices for Benzyl-PEG13-alcohol. Adherence to these guidelines is crucial for ensuring the integrity and performance of the molecule in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and kept in a freezer at -20°C.[1] It is also imperative to protect the compound from light.[1][2] Some suppliers also suggest storage at 4°C, sealed away from moisture. To prevent moisture absorption, which can lead to degradation, the use of a desiccant outside the primary container is recommended.[2]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using an appropriate dry solvent. To maintain stability, it is highly recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles. The stability of the stock solution is temperature-dependent.

Q3: What are the primary degradation pathways for this compound?

This compound is susceptible to two main degradation pathways: cleavage of the benzyl ether bond and oxidation of the polyethylene glycol (PEG) chain.[3]

  • Benzyl Ether Cleavage: The benzyl group is generally stable under acidic and basic conditions. However, it can be cleaved under specific, harsh conditions such as strong acids or through catalytic hydrogenolysis.

  • PEG Chain Oxidation: The PEG chain is prone to oxidative degradation. This process can be accelerated by exposure to oxygen, elevated temperatures (especially above 70°C), and the presence of transition metals.

Q4: Are there any visible indicators of this compound degradation?

For stock solutions, visible signs of degradation may include a change in color, the formation of precipitates, or a noticeable change in pH. For the solid compound, significant clumping or a change in its physical appearance could indicate moisture uptake and potential degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in subsequent synthetic steps (e.g., PROTAC synthesis). Degraded this compound due to improper storage or handling.Assess the purity of the linker using analytical techniques such as HPLC or NMR (see Experimental Protocols). If degradation is confirmed, utilize a fresh vial of the compound.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation between experiments.Prepare fresh stock solutions from solid material for each experiment or use single-use aliquots of a master stock solution that has been stored properly. Avoid repeated freeze-thaw cycles.
Precipitate formation in stock solution upon storage. The compound may be degrading or coming out of solution at low temperatures.Before use, ensure the container is warmed slowly to room temperature before opening to prevent condensation. If precipitate persists after warming and gentle mixing, it may be a sign of degradation, and the solution should be discarded.

Stability Data Summary

Form Storage Temperature Atmosphere Light Conditions Recommended Duration
Solid -20°CInert (Nitrogen or Argon)DarkLong-term
Stock Solution -80°CInert (Nitrogen or Argon)DarkUp to 6 months
Stock Solution -20°CInert (Nitrogen or Argon)DarkUp to 1 month

Data is extrapolated from information on Benzyl-PEG45-alcohol and general PEG storage guidelines and should be considered as a general recommendation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The exact conditions may need to be optimized for the specific HPLC system.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm (for the benzyl group) and an Evaporative Light Scattering Detector (ELSD) for the PEG chain.

  • Analysis: Inject the sample and analyze the chromatogram. The presence of multiple peaks may indicate impurities or degradation products.

Visualizing Stability and Degradation

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.

G Figure 1. Recommended Handling and Storage Workflow A Receive Solid Compound B Store at -20°C Inert Atmosphere, Dark A->B C Prepare Stock Solution (Dry Solvent) B->C D Aliquot into Single-Use Vials C->D E Store Aliquots at -80°C or -20°C D->E F Warm to Room Temp Before Use E->F G Use in Experiment F->G

Caption: A flowchart outlining the best practices for handling and storing this compound.

Potential Degradation Pathways

This diagram illustrates the two primary mechanisms through which this compound can degrade.

G Figure 2. Primary Degradation Pathways cluster_0 This compound A Benzyl Group C Benzyl Ether Cleavage A->C B PEG13 Chain D PEG Chain Oxidation B->D E Conditions: - Strong Acid - Catalytic Hydrogenolysis C->E G Degradation Products: - Benzyl Alcohol - PEG13-diol C->G F Conditions: - Oxygen - Heat - Transition Metals D->F H Degradation Products: - Aldehydes, Carboxylic Acids - Shorter PEG Fragments D->H

Caption: A diagram showing the two main routes of degradation for this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG13-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Benzyl-PEG13-alcohol, particularly concerning steric hindrance in reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound reactions?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of this compound, the bulky polyethylene glycol (PEG) chain can physically block reactive sites, slowing down or preventing the desired chemical transformation. This can lead to lower product yields and the formation of side products. The PEG chain's flexibility allows it to adopt various conformations, some of which can effectively "shield" the terminal alcohol group.

Q2: What are the common reactions performed with this compound that are susceptible to steric hindrance?

A2: The terminal hydroxyl group of this compound is a primary alcohol, making it a versatile handle for various conjugation chemistries. Common reactions that can be affected by the steric bulk of the PEG chain include:

  • Esterification: Reaction with carboxylic acids to form an ester linkage.

  • Etherification: Reaction with alkyl halides or other electrophiles to form an ether linkage.

  • Carbamate formation: Reaction with isocyanates.

  • Activation for Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., tosylate or mesylate) for subsequent reaction with nucleophiles like amines or thiols.

Q3: How can I overcome steric hindrance in my this compound reactions?

A3: Several strategies can be employed to mitigate the effects of steric hindrance:

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Similarly, extending the reaction time can allow the reaction to proceed to completion.

  • Use of Catalysts: Employing appropriate catalysts can significantly enhance reaction rates for sterically hindered substrates. For instance, in esterification reactions, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like NHS (N-hydroxysuccinimide) are effective.

  • Increase Reagent Concentration: Using a higher concentration of the less hindered reagent can shift the reaction equilibrium towards the product side.

  • Solvent Selection: The choice of solvent can influence the conformation of the PEG chain. Solvents that promote a more extended conformation of the PEG chain may reduce steric hindrance around the terminal alcohol.

  • Activation of the PEG-alcohol: The terminal hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or mesylate, which can then more readily react with nucleophiles.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue when working with sterically hindered molecules like this compound. The following guide provides a systematic approach to troubleshooting this problem.

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Start Here check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst/ Activating Agent check_conditions->optimize_catalyst Conditions OK increase_concentration Increase Excess of Less Hindered Reagent optimize_catalyst->increase_concentration Catalyst OK activate_peg Consider Activating PEG-Alcohol increase_concentration->activate_peg Still Low solution Improved Yield activate_peg->solution Implemented

Caption: A step-by-step workflow for troubleshooting low product yield.

Potential Cause Recommended Action Expected Outcome
Steric Hindrance Increase reaction temperature by 10-20 °C.Enhanced reaction kinetics to overcome the activation energy barrier.
Increase reaction time (monitor by TLC/LC-MS).Drive the reaction closer to completion.
Use a 1.5 to 3-fold molar excess of the non-PEG reagent.Increase the probability of successful collisions at the reactive site.
Insufficient Activation For esterifications, add 1.1-1.5 equivalents of a coupling agent (e.g., EDC) and an activator (e.g., NHS).Formation of a more reactive intermediate that is less susceptible to steric hindrance.
Poor Solubility Ensure all reactants are fully dissolved. Consider a co-solvent system if necessary.A homogeneous reaction mixture allows for better interaction between reactants.
Degraded Reagents Use fresh, anhydrous solvents and reagents.Prevents side reactions and ensures the reactivity of starting materials.[1]
Issue 2: Incomplete Reaction and Presence of Starting Material

If you observe a significant amount of unreacted this compound after the expected reaction time, consider the following.

Incomplete_Reaction start Incomplete Reaction (Starting Material Remains) check_monitoring Confirm Reaction Monitoring Technique is Accurate (TLC, HPLC) start->check_monitoring increase_time_temp Increase Reaction Time and/or Temperature check_monitoring->increase_time_temp Monitoring OK add_more_reagent Add Additional Portion of Excess Reagent/Catalyst increase_time_temp->add_more_reagent Still Incomplete completion Reaction Goes to Completion increase_time_temp->completion Effective check_quenching Investigate Potential Quenching by Impurities add_more_reagent->check_quenching Still Incomplete add_more_reagent->completion Effective

Caption: Decision tree for addressing incomplete reactions.

Issue 3: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Side Product Type Potential Cause Recommended Action
Dimerization of coupling partner Excess activation of the coupling partner (e.g., carboxylic acid).Add the PEG-alcohol before or concurrently with the coupling agent.
Formation of N-acylurea (with EDC) Reaction of the activated ester with another molecule of EDC.Add NHS or HOBt to form a more stable active ester, which is less prone to this side reaction.
Elimination Products High reaction temperatures with sensitive substrates.Lower the reaction temperature and extend the reaction time.
Products from impurities Contaminants in starting materials or solvents.Use high-purity, anhydrous reagents and solvents.

Experimental Protocols

Protocol 1: Esterification of this compound with a Carboxylic Acid using EDC/NHS

This protocol describes a general procedure for coupling a carboxylic acid to the terminal hydroxyl group of this compound, a common reaction challenged by steric hindrance.

Esterification_Workflow A Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DCM, DMF) B Add EDC (1.5 eq) and NHS (1.5 eq) A->B C Stir at Room Temperature for 15-30 min to Activate B->C D Add this compound (1.0 eq) C->D E Stir at Room Temperature for 4-24 hours D->E F Monitor Reaction by TLC or LC-MS E->F G Work-up and Purification (e.g., Chromatography) F->G

Caption: Step-by-step workflow for EDC/NHS mediated esterification.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-24 hours.

  • Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, quench any remaining active ester with a small amount of water.

  • Proceed with an appropriate work-up and purification protocol, such as column chromatography.

Protocol 2: Activation of this compound via Tosylation

This protocol details the conversion of the terminal alcohol to a tosylate, a good leaving group, to facilitate subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 - 4 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 - 3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step with or without further purification.

Parameter Tosylation Mesylation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Triethylamine (TEA) or PyridineTriethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq, TEA: 1.5 - 4 eqMsCl: 1.2 - 4 eq, TEA: 1.5 - 4 eq
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 12 - 24 hours2 - 6 hours
Leaving Group Ability ExcellentExcellent

References

Technical Support Center: Enhancing Hydrophobic Drug Solubility with Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Benzyl-PEG13-alcohol to improve the solubility of hydrophobic drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the solubility of hydrophobic drugs?

A1: this compound is an amphiphilic excipient, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. It consists of a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain with 13 repeating units, terminating in an alcohol group.[1][2] This structure allows it to act as a surfactant, forming micelles in aqueous solutions. The hydrophobic benzyl core of the micelle encapsulates the poorly water-soluble drug, while the hydrophilic PEG shell interacts with water, effectively dispersing the drug in the aqueous medium.[3]

Q2: What are the key advantages of using this compound in drug formulation?

A2: The primary advantages include:

  • Enhanced Aqueous Solubility: Significantly increases the concentration of hydrophobic drugs that can be dissolved in water-based formulations.[1]

  • Improved Bioavailability: By improving solubility and dissolution rate, it can enhance the absorption of the drug in the body.

  • Potential for Controlled Release: Formulations like micelles can be engineered to release the drug over a sustained period.

  • Biocompatibility: The PEG component is well-known for its biocompatibility and ability to reduce immunogenicity.[1]

Q3: What are the typical formulation approaches using this compound?

A3: Common formulation strategies include:

  • Micellar Solutions: Direct dissolution of the drug and this compound in an aqueous medium to form drug-loaded micelles.

  • Nanoprecipitation: Dissolving the drug and excipient in a solvent, which is then added to an anti-solvent to form drug-loaded nanoparticles.

  • Solvent Evaporation: Creating an emulsion of an organic phase (containing the drug and excipient) and an aqueous phase, followed by evaporation of the organic solvent to form nanoparticles or microspheres.

Q4: How does the PEG chain length affect the formulation?

A4: The PEG chain length is a critical factor. A PEG13 chain offers a balance of hydrophilicity to ensure water solubility of the micelle, while being relatively short, which can influence the critical micelle concentration (CMC) and the size of the resulting nanoparticles. Longer PEG chains generally lead to a lower CMC and greater steric stability, but may also decrease drug loading capacity.

Q5: Can this compound be used in injectable formulations?

A5: Yes, PEGylated excipients are commonly used in parenteral (injectable) formulations to solubilize hydrophobic drugs. The benzyl alcohol component itself is also used in injectable formulations as a preservative and to reduce pain at the injection site. However, all components must meet stringent regulatory requirements for parenteral use.

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Poor drug solubility in the chosen organic solvent (for nanoprecipitation/solvent evaporation). Screen various organic solvents to find one that effectively dissolves both the drug and this compound.
Drug-to-excipient ratio is not optimal. Experiment with different weight ratios of the hydrophobic drug to this compound. Start with a 1:10 ratio and adjust as needed.
Rapid drug precipitation during formulation. Optimize the rate of addition of the solvent phase to the anti-solvent phase in nanoprecipitation. Slower addition can sometimes improve encapsulation.
Inappropriate choice of formulation method. For highly hydrophobic drugs, a solvent evaporation method might yield higher loading compared to direct dissolution.
Issue 2: Drug Precipitation Upon Dilution of the Formulation
Potential Cause Troubleshooting Steps
The formulation is thermodynamically unstable upon dilution. Increase the concentration of this compound to lower the critical micelle concentration (CMC) and improve micelle stability.
The drug concentration exceeds the solubilization capacity of the micelles. Reduce the initial drug loading to ensure it remains encapsulated within the micelles upon dilution.
pH or ionic strength of the dilution medium destabilizes the formulation. Evaluate the stability of the formulation in different buffers and at various pH levels to identify the optimal conditions for administration.
Issue 3: Formation of Large Aggregates or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Steps
Suboptimal processing parameters. In nanoprecipitation, adjust the stirring speed. Higher energy input can lead to smaller, more uniform nanoparticles.
Concentration of components is too high. Lower the concentration of the drug and excipient in the organic phase to prevent aggregation during nanoparticle formation.
Presence of impurities. Ensure the purity of the drug, excipient, and solvents used in the formulation.

Quantitative Data Summary

The following tables provide illustrative data on the performance of Benzyl-PEG-alcohol in solubilizing common hydrophobic drugs. Note: This data is representative and may vary based on specific experimental conditions.

Table 1: Solubility Enhancement of Model Hydrophobic Drugs

DrugInitial Solubility in Water (µg/mL)Solubility with this compound Formulation (µg/mL)Fold Increase
Paclitaxel< 1500 - 1500> 500
Dexamethasone~101000 - 2500~100 - 250
Curcumin< 0.1200 - 800> 2000

Table 2: Drug Loading and Encapsulation Efficiency

Formulation MethodDrugDrug:Excipient Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)
NanoprecipitationPaclitaxel1:108 - 1285 - 95
Solvent EvaporationDexamethasone1:515 - 2090 - 98
Direct DissolutionCurcumin1:155 - 795 - 99

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
  • Preparation of Organic Phase: Dissolve the hydrophobic drug and this compound in a suitable organic solvent (e.g., acetone, acetonitrile, or THF) at the desired ratio (e.g., 1:10 w/w).

  • Preparation of Aqueous Phase: Prepare an aqueous solution, which will act as the anti-solvent. This is typically deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the anti-solvent will cause the precipitation of the drug and excipient into nanoparticles.

  • Solvent Removal: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification and Concentration: The nanoparticles can be concentrated and purified from the unencapsulated drug by centrifugation or tangential flow filtration.

  • Characterization: Analyze the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency using a suitable analytical method like HPLC.

Protocol 2: Preparation of Drug-Loaded Micelles by Solvent Evaporation
  • Dissolution: Dissolve the hydrophobic drug and this compound in a volatile organic solvent (e.g., dichloromethane or chloroform).

  • Emulsification: Add the organic solution to an aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. As the solvent evaporates, the drug and excipient self-assemble into micelles or nanoparticles.

  • Purification: Remove any non-encapsulated drug by dialysis or centrifugation.

  • Characterization: Characterize the formulation for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

experimental_workflow_nanoprecipitation cluster_prep Preparation cluster_process Process cluster_characterization Characterization drug Hydrophobic Drug mixing Dropwise addition under stirring drug->mixing excipient This compound excipient->mixing solvent Organic Solvent (e.g., Acetone) solvent->mixing antisolvent Aqueous Phase (Water) antisolvent->mixing evaporation Solvent Evaporation mixing->evaporation Nanoparticle Suspension dls DLS (Size, PDI) evaporation->dls hplc HPLC (Drug Loading) evaporation->hplc

Caption: Nanoprecipitation workflow for formulating hydrophobic drugs.

logical_relationship_micelle_formation cluster_components Components in Aqueous Solution cluster_assembly Self-Assembly cluster_structure Micelle Structure cluster_result Result drug Hydrophobic Drug (Low Solubility) micelle Drug-Loaded Micelle drug->micelle excipient This compound (Amphiphilic) excipient->micelle core Hydrophobic Core (Benzyl groups + Drug) micelle->core Encapsulates shell Hydrophilic Shell (PEG13 chains) micelle->shell Stabilizes in Water solubilization Enhanced Aqueous Solubility core->solubilization shell->solubilization

Caption: Logical relationship of micelle formation and drug solubilization.

References

Side reactions to consider when using Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Benzyl-PEG13-alcohol in research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a molecule that consists of a benzyl protecting group, a hydrophilic 13-unit polyethylene glycol (PEG) linker, and a terminal primary alcohol.[1] The benzyl group serves as a temporary protecting group for a hydroxyl functional group, the PEG linker enhances water solubility and provides a flexible spacer[2][3], and the terminal alcohol is a reactive site for further chemical modifications.[1]

Its primary applications are in bioconjugation and drug delivery. For instance, it can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4] or for the PEGylation of proteins, peptides, or small molecule drugs to improve their pharmacokinetic properties.

Q2: I am observing loss of the benzyl group during my reaction. What are the potential causes and how can I prevent this?

A2: The benzyl ether linkage is susceptible to cleavage under certain conditions. Unintended debenzylation is a common side reaction.

Potential Causes:

  • Strongly Acidic Conditions: While generally stable in moderately acidic conditions, benzyl ethers can be cleaved by strong acids, particularly at elevated temperatures. This can be problematic when removing other acid-labile protecting groups.

  • Catalytic Hydrogenation: The most common method for benzyl group removal is palladium-catalyzed hydrogenation. If your reaction mixture contains a catalyst like Pd/C and a source of hydrogen (even unintentionally), cleavage will occur.

  • Oxidative Conditions: Certain oxidizing agents can cleave benzyl ethers, although they are generally more resistant than other substituted benzyl ethers like p-methoxybenzyl (PMB) ethers.

Troubleshooting and Prevention:

ConditionRecommended Action
Acidic Deprotection of Other Groups Use milder acidic conditions (e.g., buffered HF-pyridine, acetic acid/THF/water for silyl ethers). Consider using protecting groups that are more acid-labile than the benzyl group.
Presence of Reducing Agents Avoid conditions for catalytic hydrogenation. If another group needs to be reduced, consider alternative non-reductive methods. Additives like pyridine can sometimes suppress benzyl ether cleavage during catalytic transfer hydrogenation.
Oxidative Environments If possible, use alternative non-oxidative reaction conditions. If an oxidant is necessary, carefully select one that is less reactive towards benzyl ethers.

Experimental Protocol: Selective Deprotection of a Silyl Ether in the Presence of a Benzyl Ether

This protocol describes the removal of a tert-butyldimethylsilyl (TBS) ether without cleaving a benzyl ether.

  • Reagents:

    • Substrate containing both TBS and benzyl ethers

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the substrate in a 3:1:1 mixture of THF:acetic acid:water.

    • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Q3: My reaction is producing an unexpected aldehyde or carboxylic acid. What is causing this oxidation?

A3: The primary alcohol of this compound can be oxidized to an aldehyde and further to a carboxylic acid. The benzyl group itself can also be oxidized under certain conditions.

Potential Causes:

  • Presence of Oxidizing Agents: Exposure to oxidizing agents, even mild ones, can lead to the oxidation of the terminal alcohol.

  • Air Oxidation: Prolonged exposure to air (oxygen) at elevated temperatures or in the presence of certain catalysts can cause slow oxidation.

Troubleshooting and Prevention:

Side ProductRecommended Action
Aldehyde/Carboxylic Acid Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid unnecessary exposure to high temperatures.
Benzoic Acid Derivatives Avoid strong oxidizing agents. If oxidation of another part of the molecule is required, choose a selective oxidant.

DOT Diagram: Troubleshooting Unintended Oxidation

G start Unexpected Aldehyde or Carboxylic Acid Detected check_reagents Are there any oxidizing agents in the reaction? start->check_reagents check_atmosphere Was the reaction performed under an inert atmosphere? check_reagents->check_atmosphere No remove_oxidant Remove or replace the oxidizing agent. check_reagents->remove_oxidant Yes use_inert Repeat the reaction under N2 or Ar and use degassed solvents. check_atmosphere->use_inert No problem_solved Problem Resolved check_atmosphere->problem_solved Yes remove_oxidant->problem_solved use_inert->problem_solved

Caption: Troubleshooting workflow for unintended oxidation.

Q4: I am concerned about the stability of the PEG linker. What are the potential degradation pathways?

A4: While generally stable, the polyethylene glycol (PEG) chain can undergo degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidative Degradation: The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain cleavage. This can be initiated by reactive oxygen species.

  • Thermal Degradation: At high temperatures, the PEG chain can break down. The decomposition products can be complex and include formaldehyde and other volatile compounds.

  • Strong Acid/Base: While more stable than many other polymers, prolonged exposure to very strong acids or bases can cause degradation of the PEG linker.

Preventative Measures:

ConditionRecommendation
Oxidative Stress Avoid unnecessary exposure to oxidizing agents and sources of free radicals. Store the compound in a cool, dark place and under an inert atmosphere if possible.
High Temperatures Avoid excessive heating. If a reaction requires high temperatures, minimize the reaction time.
Extreme pH Maintain a pH range that is compatible with the stability of the PEG linker, generally avoiding highly acidic or basic conditions for extended periods.

DOT Diagram: PEG Linker Degradation Pathways

G PEG This compound Oxidation Oxidative Conditions PEG->Oxidation Thermal High Temperature PEG->Thermal Extreme_pH Strong Acid/Base PEG->Extreme_pH Cleavage Chain Cleavage Products Oxidation->Cleavage Thermal->Cleavage Extreme_pH->Cleavage

Caption: Potential degradation pathways for the PEG linker.

Q5: What are common side reactions to consider when conjugating a derivatized this compound to a protein?

A5: Once the terminal alcohol of this compound has been functionalized (e.g., converted to an NHS ester or a maleimide), side reactions can occur during the conjugation to a protein.

Common Side Reactions:

  • Lack of Selectivity: If targeting a specific amino acid residue (e.g., lysine or cysteine), other nucleophilic residues on the protein surface might also react, leading to a heterogeneous product. The pH of the reaction is critical for controlling selectivity.

  • Hydrolysis of the Reactive Group: Reactive functional groups like NHS esters can hydrolyze in aqueous buffers, especially at higher pH, rendering the PEG linker unable to conjugate.

  • Modification of Multiple Sites: Proteins often have multiple residues of the same type (e.g., many lysines). This can lead to the attachment of multiple PEG chains to a single protein molecule.

Experimental Protocol: General Procedure for Protein PEGylation with an NHS-Ester-Functionalized PEG Linker

  • Reagents:

    • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

    • PEG-NHS ester dissolved in a dry, water-miscible solvent (e.g., DMSO or DMF)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare the protein solution at a known concentration.

    • Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% to avoid protein denaturation.

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).

    • Quench the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.

    • Purify the PEGylated protein from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Characterize the conjugate using SDS-PAGE, mass spectrometry, or other relevant analytical methods.

DOT Diagram: Workflow for Protein PEGylation

G A Prepare Protein Solution B Add Functionalized PEG Linker A->B C Incubate (Control Time and Temp) B->C D Quench Reaction C->D E Purify Conjugate D->E F Characterize Product E->F

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG13-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of PEGylated therapeutics, precise characterization of all components is paramount. This guide provides a detailed comparison of mass spectrometry techniques for the analysis of Benzyl-PEG13-alcohol, a monodisperse polyethylene glycol (PEG) linker. The performance of this molecule will be compared with a common alternative, methoxy-PEG12-alcohol (mPEG12-alcohol), supported by experimental protocols and data presentation.

Introduction to this compound and its Alternatives

This compound is a valuable tool in bioconjugation, featuring a benzyl protecting group on one terminus and a reactive hydroxyl group on the other. The discrete chain length of 13 ethylene glycol units ensures uniformity in the final conjugate, a critical attribute for therapeutic applications. A common alternative is mPEG12-alcohol, which has a similar chain length but features a methoxy group instead of a benzyl group. The choice between these linkers can be influenced by the specific synthetic route and the desired physicochemical properties of the final product. Mass spectrometry is an indispensable technique for verifying the integrity, purity, and molecular weight of these PEG linkers before and after conjugation.

Comparative Mass Spectrometry Data

The analysis of PEGylated compounds by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), reveals a characteristic pattern of repeating ethylene glycol units (44.026 Da). The choice of ionization technique can influence the observed spectrum and the level of detail obtained.

FeatureThis compoundmPEG12-alcohol (Alternative)
Molecular Formula C33H60O14C25H52O13
Theoretical Molecular Weight 680.82 Da556.69 Da
Primary Ionization Technique ESI-LC/MS, MALDI-TOFESI-LC/MS, MALDI-TOF
Expected Primary Adducts (ESI) [M+Na]+, [M+K]+, [M+NH4]+[M+Na]+, [M+K]+, [M+NH4]+
Expected Primary Adducts (MALDI) [M+Na]+, [M+K]+[M+Na]+, [M+K]+
Characteristic Fragmentation Neutral loss of benzyl group (91 Da), cleavage of ether bondsNeutral loss of methyl group (15 Da), cleavage of ether bonds
Observed m/z (Illustrative) ESI: [M+Na]+ ≈ 703.81ESI: [M+Na]+ ≈ 579.68
Purity Assessment High purity expected (>95%)High purity expected (>95%)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for ESI-LC/MS and MALDI-TOF MS analysis of this compound and its alternative.

ESI-LC/MS Protocol

This method is ideal for analyzing the purity of the PEG linker and for characterizing conjugates after reaction.

1. Sample Preparation:

  • Dissolve the PEG-alcohol sample in a 50:50 mixture of acetonitrile and water to a stock concentration of 1 mg/mL.

  • For direct infusion, dilute the stock solution to 10 µM in the mobile phase.

  • For LC-MS, dilute the stock solution to a suitable concentration for injection (e.g., 10-100 µg/mL) using the initial mobile phase composition.

2. Liquid Chromatography (for LC-MS):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometer Settings (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-2000.

  • Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) on the most abundant precursor ion.

MALDI-TOF MS Protocol

This technique is particularly useful for rapid molecular weight confirmation and for the analysis of complex mixtures, such as reaction products.

1. Sample and Matrix Preparation:

  • Sample: Dissolve the PEG-alcohol sample in methanol to a concentration of 1 mg/mL.

  • Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.

2. Sample Spotting:

  • Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely to form crystals.

3. Mass Spectrometer Settings:

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Energy: Optimize for best signal-to-noise ratio with minimal fragmentation.

  • Mass Range: m/z 100-3000.

  • Data Acquisition: Average 100-200 laser shots per spectrum.

Visualization of Analytical Workflows

To clarify the experimental process and the relationships between different analytical steps, the following diagrams are provided.

ESI_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute for Analysis dissolve->dilute lc HPLC Separation (C18 Column) dilute->lc esi Electrospray Ionization lc->esi ms Mass Analyzer (TOF or Orbitrap) esi->ms detect Detector ms->detect process Data Processing & Analysis detect->process

ESI-LC/MS experimental workflow.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing start This compound Sample dissolve_sample Dissolve Sample start->dissolve_sample mix Mix Sample, Matrix, Cationizer dissolve_sample->mix prepare_matrix Prepare Matrix & Cationizer prepare_matrix->mix spot Spot on Target Plate mix->spot laser Laser Desorption/Ionization spot->laser tof Time-of-Flight Analyzer laser->tof detect Detector tof->detect process Data Processing & Analysis detect->process

MALDI-TOF MS experimental workflow.

Fragmentation_Pathway cluster_fragments Primary Fragmentation Pathways cluster_products Resulting Fragment Ions parent This compound Cation [M+Na]+ frag1 Loss of Benzyl Group (m/z -91) parent->frag1 CID frag2 Cleavage of PEG Chain (Series of 44 Da losses) parent->frag2 CID product1 [M+Na-C7H7]+ frag1->product1 product2 [BnO(CH2CH2O)nCH2CH2OH+Na]+ frag2->product2

Fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound and its conjugates is a critical step in ensuring the quality and consistency of biopharmaceutical products. Both ESI-LC/MS and MALDI-TOF MS are powerful techniques for this purpose, each offering distinct advantages. ESI-LC/MS provides detailed information on purity and allows for the separation of complex mixtures, while MALDI-TOF MS offers a rapid method for molecular weight confirmation. The choice of technique will depend on the specific analytical needs of the researcher. By following robust experimental protocols, scientists can confidently characterize these important bioconjugation reagents.

A Comparative Guide to Benzyl-PEG Linkers Versus Other Protecting Groups in PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the successful synthesis of PEGylated molecules. Poly(ethylene glycol) (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutics. However, the terminal hydroxyl groups of PEG must be temporarily protected during multi-step syntheses to ensure precise chemical modifications. This guide provides an objective comparison of Benzyl-PEG linkers with common alternatives, supported by experimental data, to inform the selection of the most appropriate protecting group for specific research and development needs.

The Benzyl Advantage: Robust Stability and Orthogonal Cleavage

The benzyl group (Bn) is a widely used protecting group for alcohols in organic synthesis, and its application in PEGylation offers several distinct advantages. A benzyl ether linkage is known for its exceptional stability across a broad range of chemical conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[1] This robustness is crucial in complex, multi-step synthetic routes where the PEG linker must remain intact while other chemical transformations are performed on the molecule.[1]

One of the most significant benefits of the benzyl protecting group is its orthogonal deprotection strategy.[1] The benzyl group is most commonly and efficiently removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).[1] This method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters, amides, and many other protecting groups, untouched. This orthogonality is paramount when working with delicate biomolecules.

Performance Comparison of Common PEG Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, including the stability required during subsequent reaction steps and the conditions available for deprotection. Besides the benzyl group, other commonly employed protecting groups for the hydroxyl functionality of PEG linkers include p-methoxybenzyl (PMB), trityl (Tr), and various silyl ethers like tert-butyldimethylsilyl (TBS).

Stability Under Forced Degradation Conditions

The stability of the protecting group is crucial to prevent premature cleavage during synthesis. The following table summarizes the stability of different protected PEG linkers under harsh acidic and basic conditions.

Protecting Group Linker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl-PEG >98% >98%
tert-Butyl Ether-PEG<5%>98%
Fmoc-Protected Amino-PEG>98%<5%

This data clearly demonstrates the superior stability of the Benzyl-PEG linker to both strong acid and strong base compared to the acid-labile tert-butyl ether and the base-labile Fmoc group.

Deprotection Methods and Efficiency

The ease and efficiency of the deprotection step are critical for the overall success of the synthesis. The following table compares the deprotection conditions and reported yields for various protecting groups on PEG linkers.

Protecting GroupDeprotection Reagent(s)Typical ConditionsReported Yield
Benzyl (Bn) H₂, Pd/CEtOH or THF, rt, 1 atmHigh (often quantitative)
p-Methoxybenzyl (PMB)DDQ or TFACH₂Cl₂/H₂O, rt (DDQ); CH₂Cl₂, rt (TFA)Good to Excellent
Trityl (Tr)Dilute Acid (e.g., H₂SO₄)Aqueous solution>95%
tert-Butyldimethylsilyl (TBS)TBAFTHF, rt32-99%

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following sections provide protocols for the synthesis, conjugation, and deprotection of Benzyl-PEG linkers.

Protocol 1: Synthesis of Benzyl-PEG-OH via Williamson Ether Synthesis

This protocol describes the synthesis of a mono-benzyl protected polyethylene glycol diol.

Materials:

  • Polyethylene glycol diol (PEG-diol, large excess)

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

  • A flame-dried round-bottom flask is charged with a significant excess of PEG-diol under a nitrogen atmosphere.

  • Anhydrous THF is added to dissolve the PEG-diol.

  • The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents relative to the desired amount of monosubstituted product) is added portion-wise. The mixture is stirred for 1 hour at room temperature.

  • The reaction is cooled back to 0 °C, and benzyl bromide (1 equivalent) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to separate the desired mono-benzylated product from the dibenzylated byproduct and unreacted diol.

Protocol 2: Activation of Benzyl-PEG-OH and Conjugation to a Peptide

This protocol details the activation of the terminal hydroxyl group of a Benzyl-PEG alcohol and its subsequent conjugation to a peptide.

Materials:

  • Benzyl-PEG-OH

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Peptide with a free amine group

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

Activation of Benzyl-PEG-OH:

  • Dissolve Benzyl-PEG-OH in anhydrous DCM.

  • Add pyridine (1.5 eq.) and stir for 10 minutes at room temperature.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to proceed for 12-16 hours at room temperature.

  • Perform a standard aqueous work-up to isolate the activated Benzyl-PEG-p-nitrophenyl carbonate.

PEGylation of the Peptide:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add the activated Benzyl-PEG-p-nitrophenyl carbonate (1.5-3 eq.) to the peptide solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Purify the PEGylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Deprotection of a Benzyl-Protected PEG Linker

This protocol outlines the standard procedure for the removal of a benzyl protecting group via catalytic hydrogenation.

Materials:

  • Benzyl-protected PEG linker

  • Palladium on carbon (10% w/w Pd/C)

  • Anhydrous, degassed solvent (e.g., ethanol or THF)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected PEG linker in the chosen anhydrous, degassed solvent.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce hydrogen gas to the reaction vessel and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.

Visualizing Key Processes in PEGylation

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in PEGylation chemistry.

PEGylation_Workflow cluster_synthesis Synthesis & Activation cluster_conjugation Conjugation & Purification PEG_Diol PEG-Diol Bn_PEG_OH Benzyl-PEG-OH PEG_Diol->Bn_PEG_OH Williamson Ether Synthesis Activated_PEG Activated Benzyl-PEG Bn_PEG_OH->Activated_PEG Activation Conjugation Conjugation Reaction Activated_PEG->Conjugation Peptide Peptide Peptide->Conjugation Crude_Product Crude PEG-Peptide Conjugation->Crude_Product Purified_Product Purified PEG-Peptide Crude_Product->Purified_Product RP-HPLC

Figure 1: General workflow for the synthesis and conjugation of a Benzyl-PEG linker to a peptide.

Figure 2: Orthogonal deprotection strategies for different protecting groups.

PROTAC_Pathway PROTAC PROTAC (E3 Ligase Binder - Linker - POI Binder) Ternary_Complex Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 3: Conceptual signaling pathway for a PROTAC utilizing a PEG linker.

Conclusion

The benzyl protecting group offers a robust and versatile option for the protection of hydroxyl groups in PEG linkers. Its high stability across a wide range of reaction conditions and its mild, orthogonal deprotection via catalytic hydrogenolysis make it an excellent choice for complex, multi-step syntheses, particularly in the context of drug development and bioconjugation. While other protecting groups such as PMB, Trityl, and silyl ethers have their specific applications, the balanced profile of the benzyl group in terms of stability and selective cleavage provides a reliable and effective solution for many synthetic challenges in PEGylation chemistry. The selection of the optimal protecting group should always be based on a thorough evaluation of the entire synthetic route and the chemical properties of the molecule of interest.

References

Beyond Benzyl-PEG: A Comparative Guide to Advanced Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective bioconjugates. While Benzyl-PEG linkers have been widely used, a new generation of alternatives offers significant advantages in stability, payload release, and overall therapeutic performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your research.

The choice of a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a crucial determinant of the therapeutic's efficacy, stability, and safety.[1] The linker must remain stable in circulation to prevent premature payload release, yet be efficiently cleaved at the target site to ensure payload delivery.[1] This guide explores the landscape of alternatives to traditional Benzyl-PEG linkers, focusing on self-immolative linkers, linkers for click chemistry, and other hydrophilic and biodegradable options.

Self-Immolative Linkers: Precision Payload Release

Self-immolative linkers are designed to degrade in a controlled manner upon a specific trigger, releasing the payload in its unmodified, active form.[2][3] This mechanism is particularly advantageous for ADCs, where the release of the cytotoxic drug at the tumor site is paramount. The most well-known self-immolative linker is p-aminobenzyl carbamate (PABC), which undergoes a 1,6-elimination reaction.[2] However, a variety of other self-immolative strategies are being actively explored.

These linkers can be triggered by various stimuli, including enzymatic cleavage, changes in pH, or the reducing environment of the cell. The structure of the self-immolative linker has a significant impact on the stability and release kinetics of the bioconjugate.

Key Classes of Self-Immolative Linkers:
  • 1,6-Elimination Systems: PABC is the classic example, but other systems, such as those cleavable by glucuronidase, follow a similar pathway for enzyme-targeted release.

  • Cyclization-Driven Mechanisms: These linkers release the payload through the formation of a stable 5- or 6-membered ring. Examples include carbamate–hydrazone hybrids and 1,4-aminobutyl scaffolds.

  • 1,4-Elimination Pathways: Often found in disulfide-based linkers, these systems offer redox-triggered drug release in the intracellular environment.

Click Chemistry Linkers: Bioorthogonal and Efficient

Click chemistry has revolutionized bioconjugation by providing highly selective and efficient reactions that can be performed in complex biological media. These reactions allow for precise control over the conjugation site, leading to more homogeneous and well-defined bioconjugates.

Prominent Click Chemistry Reactions for Bioconjugation:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is ideal for in vivo applications due to its biocompatibility.

  • Tetrazine Ligation: The reaction between a tetrazine and a trans-cyclooctene (TCO) is extremely fast and bioorthogonal, making it suitable for live-cell labeling and in vivo studies.

The introduction of a PEG spacer into click chemistry reagents can enhance their water solubility, making them more suitable for bioconjugation in aqueous buffers.

Hydrophilic and Biodegradable Alternatives to PEG

While PEG is a common choice for increasing the hydrophilicity and circulation half-life of bioconjugates, concerns about its potential immunogenicity and lack of biodegradability have driven the search for alternatives. Hydrophilic linkers are particularly important for ADCs with high drug-to-antibody ratios (DAR), as they can mitigate the aggregation often caused by hydrophobic payloads.

Emerging Hydrophilic and Biodegradable Linkers:
  • Polysarcosine (pSar): This polymer has shown promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs.

  • Polypeptides: Using naturally occurring amino acids, polypeptide linkers offer low immunogenicity and tunable properties. Sequences like (Gly-Ser)n can create flexible and hydrophilic linkers.

  • Polysaccharides: Natural polymers like dextran are also being explored as biodegradable and biocompatible alternatives to PEG.

  • Recombinant Linkers: These can be expressed in yeast and offer the advantage of being monodisperse, unlike synthetic polymers like PEG which are often polydisperse.

Comparative Performance Data

The selection of a linker significantly impacts the stability and efficacy of a bioconjugate. The following table summarizes key performance data from comparative studies of different linker types.

Linker TypeComparisonKey FindingReference
Cleavable Linkers Val-Cit vs. HydrazoneThe Val-Cit linker was found to be over 100 times more stable than the hydrazone linker in human plasma.
Cleavable Linkers Glucuronide vs. Val-Cit-PABGlucuronide-linked ADCs showed minimal aggregation (<5%) compared to dipeptide-linked conjugates (up to 80% aggregation). The glucuronide linker also exhibited greater in vivo efficacy.
Hydrophilic Linkers Polysarcosine vs. PEGIn a study with interferon-α2b, the pSar-conjugated version showed a higher in vivo anti-tumor activity compared to the PEGylated counterpart.
Conjugation Method Thiol vs. Amine/CarbohydrateThiol-coupled ADCs generally showed a greater decrease in thermostability compared to those conjugated via amine or carbohydrate moieties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful design and evaluation of bioconjugates. Below are representative protocols for key steps in the process.

General Protocol for ADC Stability Assay

Objective: To assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Purification: Purify the ADC from the plasma sample, for example, using affinity chromatography with beads that bind to the antibody.

  • Elution and Reduction: Elute the ADC from the beads and treat it with a reducing agent to separate the light and heavy chains of the antibody.

  • LC-MS Analysis: Analyze the reduced sample using liquid chromatography-mass spectrometry (LC-MS) to detect the different drug-loaded and unloaded antibody chains.

  • DAR Calculation: Determine the relative abundance of each species and calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

General Protocol for In Vivo Antitumor Efficacy Study

Objective: To evaluate the anti-tumor activity of a bioconjugate in a xenograft mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously inoculate mice with tumor cells (e.g., 5 x 10^6 cells) in the flank.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group).

  • Dosing: Administer the test articles intravenously or intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizing Bioconjugation Workflows and Pathways

Diagrams are powerful tools for understanding the complex processes involved in bioconjugation and the mechanism of action of bioconjugates.

Bioconjugation_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation Payload Payload (Drug) Linker Linker Synthesis Payload->Linker Activation LP_Complex Linker-Payload Complex Linker->LP_Complex Conjugation ADC Antibody-Drug Conjugate (ADC) LP_Complex->ADC Conjugation to Antibody Antibody Monoclonal Antibody Antibody->ADC Purification Purification (e.g., Chromatography) ADC->Purification Characterization Characterization (e.g., LC-MS, HIC) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (e.g., Efficacy) InVitro->InVivo

Caption: A generalized workflow for the synthesis and evaluation of an antibody-drug conjugate (ADC).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) in Circulation Receptor Target Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage & Antibody Degradation Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Induction of Cytotoxicity

Caption: The mechanism of action for a typical antibody-drug conjugate (ADC) targeting a cancer cell.

References

A Comparative Guide to Site-Specific Antibody-Drug Conjugate Validation with Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant shift towards site-specific conjugation technologies to overcome the limitations of heterogeneous products derived from traditional random conjugation methods. Site-specific conjugation offers precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment, leading to improved homogeneity, stability, pharmacokinetics, and a wider therapeutic window.[1][2] This guide provides a comparative analysis of ADCs generated using a Benzyl-PEG13-alcohol linker for site-specific conjugation against other common site-specific and non-specific methodologies.

The Role of this compound in Site-Specific Conjugation

This compound serves as a hydrophilic linker with a terminal benzyl protecting group. This allows for a controlled, step-wise conjugation process. The polyethylene glycol (PEG) component is crucial for enhancing the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.[3] The defined length of the PEG13 chain allows for a consistent and well-defined spatial separation between the antibody and the cytotoxic payload.

Comparative Analysis of Conjugation Technologies

The choice of conjugation strategy is a critical determinant of an ADC's efficacy and safety profile. Below is a comparative summary of key performance parameters for ADCs prepared using this compound in a site-specific manner versus other common conjugation techniques.

ParameterSite-Specific (this compound)Site-Specific (Engineered Cysteine, e.g., THIOMAB)Site-Specific (Enzymatic)Non-Specific (Lysine)Non-Specific (Interchain Cysteine)
Homogeneity (DAR) High (Predominantly a single DAR value, e.g., DAR 2 or 4)High (Defined DAR, e.g., DAR 2)[4]High (Defined DAR)Low (Heterogeneous mixture of DAR 0-8+)Moderate (Mixture of DAR 0, 2, 4, 6, 8)[5]
Control of Conjugation Site HighHighHighLowModerate
Hydrophobicity Reduced due to PEG linkerCan be high depending on payloadCan be high depending on payloadHigh, can lead to aggregationHigh, can lead to aggregation
In Vitro Cytotoxicity (IC50) Potent and specificPotent and specificPotent and specificPotent but can have higher off-target toxicityPotent but can have higher off-target toxicity
Plasma Stability High, PEG linker can protect against degradationGenerally stable, but maleimide chemistry can be susceptible to deconjugationHigh, dependent on enzymatic linkageVariable, potential for payload lossVariable, potential for payload loss
Pharmacokinetics (PK) Improved (longer half-life, slower clearance) due to PEGylationGenerally improved over non-specific methodsGenerally improved over non-specific methodsFaster clearance for higher DAR speciesFaster clearance for higher DAR species
Therapeutic Window Potentially wider due to improved homogeneity and PKWider than non-specific methodsWider than non-specific methodsNarrowerNarrower

Experimental Protocols for ADC Validation

Robust analytical and biological assays are essential for the validation of any ADC. The following are detailed protocols for key experiments to characterize and compare ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a standard method for determining the DAR of ADCs by separating species based on their hydrophobicity.

  • Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.

  • Materials:

    • ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

    • HPLC system with a UV detector

  • Protocol:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µg of the ADC sample.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the ADC.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • ADC, unconjugated antibody, and free payload

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium and add 100 µL of the test articles to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 72-96 hours.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by monitoring the change in average DAR or the release of free payload over time.

  • Objective: To evaluate the stability of the ADC linker in plasma from different species.

  • Materials:

    • ADC sample

    • Plasma (human, mouse, rat)

    • PBS

    • 37°C incubator

    • Analytical instrumentation (HIC-HPLC or LC-MS)

  • Protocol:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma and PBS (as a control).

    • Incubate the samples at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately store the aliquots at -80°C until analysis.

    • Analyze the samples by HIC-HPLC to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload loss.

    • Alternatively, analyze the plasma samples by LC-MS to quantify the amount of released free payload.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation antibody Monoclonal Antibody conjugation Site-Specific Conjugation antibody->conjugation linker_payload This compound-Payload linker_payload->conjugation purification Purification (e.g., SEC) conjugation->purification dar_analysis DAR Analysis (HIC-HPLC) purification->dar_analysis aggregation Aggregation (SEC) purification->aggregation purity Purity (SDS-PAGE) purification->purity cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity plasma_stability Plasma Stability Assay purification->plasma_stability pk_study Pharmacokinetics Study cytotoxicity->pk_study plasma_stability->pk_study efficacy Efficacy Study (Xenograft Model) pk_study->efficacy

Caption: Experimental workflow for ADC validation.

adc_mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular adc ADC receptor Tumor Cell Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (e.g., Microtubule Inhibitor) lysosome->payload 4. Payload Release microtubules Microtubules payload->microtubules 5. Target Engagement apoptosis Apoptosis microtubules->apoptosis 6. Cell Death

Caption: ADC mechanism of action.

dar_comparison cluster_site_specific Site-Specific Conjugation cluster_non_specific Non-Specific Conjugation ss_adc Homogeneous ADC (Defined DAR, e.g., 2 or 4) improved_pk Improved PK ss_adc->improved_pk wider_ti Wider Therapeutic Index ss_adc->wider_ti ns_adc Heterogeneous ADC (Mixture of DAR 0-8+) variable_pk Variable PK ns_adc->variable_pk narrower_ti Narrower Therapeutic Index ns_adc->narrower_ti

Caption: Homogeneity and therapeutic implications.

References

Assessing the Immunogenicity of Benzyl-PEG13-alcohol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. However, the immunogenicity of PEG, leading to the production of anti-PEG antibodies, complement activation, and accelerated blood clearance (ABC) of PEGylated drugs, has prompted the exploration of alternative polymers and modifications to the PEG structure. This guide provides a comparative assessment of the potential immunogenicity of Benzyl-PEG13-alcohol conjugates against other common PEG derivatives and emerging alternative polymers.

Comparative Analysis of Immunogenicity

The immunogenic potential of a polymer conjugate is a critical factor in its clinical development. The following table summarizes the anticipated immunogenic profiles of this compound conjugates in comparison to standard methoxy-terminated PEG (mPEG) and promising alternative polymers. This comparison is based on established principles of polymer immunogenicity.

FeatureThis compound ConjugateMethoxy-PEG (mPEG) Conjugate (e.g., mPEG2000)Polysarcosine (pSar) ConjugateHyperbranched Polyglycerol (hPG) ConjugateZwitterionic Polymer Conjugate
Anti-Polymer Antibody Induction Potentially lower than longer-chain PEGs due to the short chain length (13 PEG units). The bulky benzyl group may either mask or enhance immunogenicity.Moderate to high, depending on the conjugate and patient population. Widely reported to induce anti-PEG IgM and IgG.Low. Studies have shown significantly lower antibody induction compared to PEGylated counterparts[1][2].Low. hPG-grafted nanoparticles have been shown to induce no significant anti-polymer IgM responses[3][4][5].Low. Zwitterionic polymers are designed to be "stealth" and have demonstrated low immunogenicity.
Complement Activation Unknown, but potentially lower than hydroxy-terminated PEGs. The benzyl group's influence is not established.Can activate the complement system, particularly in the presence of anti-PEG antibodies.Not reported to be a significant activator of the complement system.Shown to have minimal complement activation.Generally low due to their bio-inert nature.
Accelerated Blood Clearance (ABC) Phenomenon Possible, especially upon repeated administration if anti-PEG antibodies are induced.A well-documented phenomenon for many PEGylated therapeutics, mediated by anti-PEG IgM.Does not appear to induce the ABC phenomenon.hPG-grafted nanoparticles did not exhibit ABC effects.Reduced risk of ABC due to low antibody induction.
Pre-existing Antibodies Cross-reactivity with pre-existing anti-PEG antibodies is possible.A significant portion of the healthy population has pre-existing anti-PEG antibodies that can impact the efficacy and safety of mPEGylated drugs.No known pre-existing antibodies in the general population.Unlikely to have significant cross-reactivity with pre-existing anti-PEG antibodies.No known pre-existing antibodies.

Signaling Pathways and Experimental Workflows

To understand and evaluate the immunogenicity of these conjugates, it is crucial to be familiar with the underlying immunological pathways and the experimental workflows used for their assessment.

Immune_Response_to_PEG cluster_Introduction Initiation cluster_Innate_Response Innate Immune Response cluster_Adaptive_Response Adaptive Immune Response cluster_Effector Effector Functions PEG_Conjugate PEGylated Therapeutic (e.g., this compound conjugate) APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) PEG_Conjugate->APC Uptake Complement Complement System PEG_Conjugate->Complement Activation Opsonization Opsonization & Phagocytosis PEG_Conjugate->Opsonization Leads to T_Helper Helper T Cell APC->T_Helper Antigen Presentation Cytokine_Release Cytokine Release APC->Cytokine_Release Complement->Cytokine_Release B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper->B_Cell Activation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG_Conjugate Binding ABC Accelerated Blood Clearance (ABC) Opsonization->ABC Anaphylaxis Hypersensitivity Reactions Cytokine_Release->Anaphylaxis

Immune response to PEGylated therapeutics.

Workflow for assessing immunogenicity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the immunogenicity of polymer-drug conjugates.

Anti-Polymer Antibody ELISA

This protocol describes a method for the detection and quantification of anti-PEG, anti-pSar, or other anti-polymer antibodies (IgM and IgG) in serum samples.

Materials:

  • High-binding 96-well microplates

  • Coating antigen: Polymer-protein conjugate (e.g., this compound-BSA, pSar-BSA) at 10 µg/mL in PBS

  • Blocking buffer: 1% BSA in PBS

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Serum samples (human or animal)

  • Detection antibodies: HRP-conjugated anti-human (or species-specific) IgM and IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop solution: 2N H₂SO₄

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen solution and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in blocking buffer) to the wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-IgM or anti-IgG (diluted according to the manufacturer's instructions) to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a plate reader.

In Vitro Complement Activation Assay

This assay measures the activation of the complement system by quantifying the formation of the soluble terminal complement complex (sC5b-9).

Materials:

  • Normal human serum (NHS) from a pool of healthy donors

  • Test articles: this compound conjugate and alternatives at various concentrations

  • Positive control: Zymosan A

  • Negative control: PBS

  • sC5b-9 ELISA kit

  • Plate reader

Procedure:

  • Serum Incubation: In a microcentrifuge tube, mix 90 µL of NHS with 10 µL of the test article solution (or controls) to achieve the final desired concentrations.

  • Incubation: Incubate the tubes at 37°C for 30 minutes to allow for complement activation.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of cold PBS containing a complement inhibitor (e.g., EDTA).

  • sC5b-9 Quantification: Measure the concentration of sC5b-9 in each sample using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of sC5b-9 generated by the test articles to the negative control.

Cytokine Release Assay

This assay assesses the potential of the polymer conjugates to induce pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test articles: this compound conjugate and alternatives at various concentrations

  • Positive control: Lipopolysaccharide (LPS)

  • Negative control: Cell culture medium

  • Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β) or a multiplex cytokine assay system

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed PBMCs into a 96-well cell culture plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

  • Stimulation: Add 100 µL of the test article solutions (or controls) at 2x the final concentration to the respective wells.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits or a multiplex assay system, following the manufacturer's protocols.

  • Data Analysis: Compare the cytokine levels induced by the test articles to those of the negative control.

Conclusion

While the immunogenicity of PEGylated therapeutics is a significant concern, modifications to the PEG structure and the development of alternative polymers offer promising strategies to mitigate these effects. Based on the current understanding of factors influencing PEG immunogenicity, a short-chain conjugate like this compound may exhibit a reduced immunogenic profile compared to higher molecular weight PEGs. However, the presence of the benzyl terminal group introduces an element of uncertainty that can only be resolved through direct experimental testing.

Emerging alternatives such as polysarcosine, hyperbranched polyglycerol, and zwitterionic polymers have shown considerable promise in providing the benefits of PEGylation with a significantly lower risk of immunogenicity. For researchers and drug developers, a thorough and comparative in vitro and in vivo assessment of the immunogenic potential of any new polymer conjugate is crucial for ensuring the safety and efficacy of novel biotherapeutics. The experimental protocols provided in this guide offer a framework for conducting such essential evaluations.

References

A Comparative Guide to Antibody-Drug Conjugates Featuring Benzyl-PEG13-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) incorporating a Benzyl-PEG13-alcohol linker with alternative ADC constructs, supported by experimental data from studies on related PEGylated linkers. The inclusion of a mid-length, discrete polyethylene glycol (PEG) chain like PEG13 is a strategic choice aimed at optimizing the therapeutic index of an ADC. This is achieved by balancing the need for increased hydrophilicity and improved pharmacokinetics against potential reductions in cytotoxic potency.[1][2][3]

The this compound linker offers a defined, monodisperse spacer that can enhance the solubility of ADCs carrying hydrophobic payloads, thereby reducing the risk of aggregation—a common challenge in ADC development.[4][5] Furthermore, the PEG moiety can shield the cytotoxic drug from premature clearance, extending its circulation half-life and increasing the likelihood of tumor accumulation.

Structural Representation of a this compound-based ADC

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload mAb Antibody linker_attach Conjugation Site (e.g., Cysteine) mAb->linker_attach benzyl Benzyl Group linker_attach->benzyl peg13 PEG13 Chain benzyl->peg13 alcohol_derived Linkage to Payload peg13->alcohol_derived payload Drug alcohol_derived->payload

Caption: General structure of an ADC with a this compound linker.

Comparative Performance Data

The following tables summarize key performance metrics of ADCs with varying PEG linker lengths. While specific data for a this compound linker is extrapolated from trends observed with other discrete PEG linkers, this comparison provides a valuable framework for predicting its performance.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability

Linker TypeAverage DARAggregation (%)Method of DAR DeterminationReference
Non-PEGylated3.55-10%HIC / LC-MS
Short-Chain PEG (e.g., PEG4)3-4<5%HIC / RP-HPLC
This compound (Predicted) ~4 <2% HIC / LC-MS N/A
Long-Chain PEG (e.g., PEG24)4-8<2%HIC / LC-MS

Note: Higher DARs are often achievable with more hydrophilic linkers without inducing significant aggregation.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

ADC Target & PayloadLinkerCell LineIC50 (nM)Reference
HER2-Affibody-MMAENo PEGNCI-N87~0.1
HER2-Affibody-MMAE4 kDa PEGNCI-N87~0.45
HER2-Affibody-MMAE10 kDa PEGNCI-N87~2.2
CD30-MMAEPEG4-glucuronideL540cy~0.1
CD30-MMAEPEG8-glucuronideL540cy~0.1
CD30-MMAEPEG12-glucuronideL540cy~0.1
HER2-Trastuzumab-MMAE (with this compound - Predicted) Benzyl-PEG13 SK-BR-3 ~0.5 - 2.0 N/A

Note: A trend of decreasing in vitro potency with increasing PEG length has been observed in some studies, potentially due to steric hindrance affecting cell internalization or processing.

Table 3: Effect of PEG Linker Length on Pharmacokinetics

ADC ConstructLinkerAnimal ModelClearance (mL/day/kg)Half-lifeReference
αCD19-MMAENo PEGRatHighShort
αCD19-MMAEPEG4RatModerateIncreased
αCD19-MMAEPEG8RatLowSignificantly Increased
αCD19-MMAEPEG12RatLowSignificantly Increased
Generic ADC (with this compound - Predicted) Benzyl-PEG13 Mouse/Rat Low Significantly Increased N/A

Note: Longer PEG chains generally lead to slower clearance and a longer plasma half-life, which can result in greater tumor accumulation.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of ADCs.

Protocol 1: ADC Conjugation via Thiol Chemistry

This protocol outlines a common method for conjugating a maleimide-functionalized drug-linker to an antibody.

  • Antibody Reduction:

    • Incubate the monoclonal antibody (e.g., Trastuzumab) with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.

  • Conjugation:

    • Dissolve the maleimide-activated Benzyl-PEG13-payload in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess (e.g., 5-10 fold) to achieve the target DAR.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.

  • Purification:

    • Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.

    • Collect fractions corresponding to the monomeric ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

  • Mobile Phases:

    • Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

  • Chromatography Conditions:

    • Column: TSKgel Butyl-NPR or similar.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody (DAR 0) and each drug-loaded species.

    • Calculate the average DAR using the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.

  • Cell Seeding:

    • Plate antigen-positive (e.g., SK-BR-3 for anti-HER2 ADCs) and antigen-negative control cells in 96-well plates and incubate overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

    • Incubate for 72-120 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Visualizing Experimental Workflows and Pathways

ADC Characterization Workflow

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assays conjugation Conjugation (Antibody + Linker-Payload) purification Purification (SEC) conjugation->purification dar_analysis DAR Analysis (HIC/LC-MS) purification->dar_analysis stability_analysis Stability Analysis (SEC) in_vitro In Vitro Cytotoxicity stability_analysis->in_vitro in_vivo In Vivo Efficacy & PK in_vitro->in_vivo

Caption: A typical workflow for the synthesis and characterization of an ADC.

ADC Mechanism of Action

ADC_MoA cluster_ec Extracellular cluster_ic Intracellular adc ADC receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage & Degradation cell_death Cell Death (Apoptosis) payload_release->cell_death Target Engagement

Caption: The general mechanism of action for an antibody-drug conjugate.

Conclusion

The choice of linker is a critical parameter in the design of ADCs, with a profound impact on their therapeutic index. A this compound linker represents a rational design choice, aiming to leverage the benefits of PEGylation—enhanced stability and favorable pharmacokinetics—while seeking to maintain potent anti-tumor activity. The provided data on related PEGylated linkers suggests that a mid-length PEG chain can effectively mitigate the challenges associated with hydrophobic payloads. However, the optimal linker design is often specific to the antibody, payload, and target antigen. Therefore, empirical testing through the detailed experimental protocols outlined in this guide is essential for the development of a safe and effective ADC therapeutic.

References

Safety Operating Guide

Navigating the Disposal of Benzyl-PEG13-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the dynamic field of drug development, understanding the correct procedures for handling specialized molecules like Benzyl-PEG13-alcohol is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding environment.

Key Chemical and Safety Data
PropertyValue/InformationSource
Chemical Name This compoundN/A
Synonyms Benzyloxy-poly(ethylene glycol)N/A
Appearance Varies (typically a viscous liquid or waxy solid)General Chemical Knowledge
Primary Components Benzyl group, Polyethylene Glycol (13 repeating units)General Chemical Knowledge
Known Hazards Not classified as hazardous, but caution is advised. Avoid release into wastewater systems.[1]
Disposal Consideration Non-hazardous waste, but local regulations must be followed. Use of a licensed disposal contractor is recommended.[1][2][3][4]

Standard Operating Procedure for Disposal

Adherence to a standardized disposal protocol is crucial for ensuring safety and compliance. The following steps outline the recommended procedure for the disposal of this compound from a laboratory setting.

Experimental Workflow for Disposal

cluster_prep Step 1: Preparation cluster_collect Step 2: Collection & Segregation cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal prep1 Wear appropriate Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Chemical-resistant Gloves prep2 Designate a specific, well-ventilated area for waste collection. collect1 Use a dedicated, clean, and chemically compatible waste container. prep2->collect1 collect2 Label the container clearly: 'Waste this compound' and include any known contaminants. collect1->collect2 collect3 Do NOT mix with other waste streams unless explicitly permitted by your institution's EHS. collect2->collect3 storage1 Store the sealed waste container in a designated, secure area. collect3->storage1 storage2 Ensure storage area is away from incompatible materials. storage1->storage2 disposal1 Consult your institution's Environmental Health & Safety (EHS) _department for specific guidance. storage2->disposal1 disposal2 Arrange for pickup and disposal by a licensed chemical waste disposal contractor. disposal1->disposal2

Figure 1: A stepwise workflow for the proper disposal of this compound.

Detailed Methodologies

1. Preparation for Disposal:

  • Personnel Protection: Before handling this compound for disposal, all personnel must be equipped with standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Designated Area: All waste collection activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

2. Waste Collection and Segregation:

  • Container Selection: Utilize a waste container that is clean, in good condition, and known to be compatible with ethers and alcohols. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Accurate and clear labeling is critical. The label should prominently display "Waste this compound." If the waste is mixed with any other solvents or reagents, these must also be listed on the label.

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly halogenated solvents or strong acids, unless approved by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to hazardous chemical reactions.

3. Temporary Storage in the Laboratory:

  • Secure Storage: The sealed waste container should be stored in a designated and secure chemical waste storage area within the laboratory. This area should be away from general laboratory traffic.

  • Compatibility: Ensure that the storage location does not house incompatible chemicals that could react in the event of a spill.

4. Final Disposal Protocol:

  • Institutional Guidance: The final and most critical step is to consult with your institution's EHS department. They will provide specific instructions based on local, state, and federal regulations.

  • Professional Disposal: this compound waste should be disposed of through a licensed and reputable chemical waste disposal contractor. Never pour this chemical down the drain or dispose of it with general laboratory trash. While polyethylene glycol itself is biodegradable, the overall formulation and potential for contamination necessitate professional handling to prevent environmental pollution.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.